BRD32048
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and Physical Properties
An In-depth Technical Guide to BRD32048: An ETV1-Targeting Small Molecule
This compound is a first-in-class small molecule probe that directly targets the ETV1 (ETS variant 1) transcription factor, an oncoprotein implicated in the progression of various cancers, including prostate cancer, melanoma, and Ewing sarcoma.[1][2] As transcription factors have been traditionally considered "undruggable," this compound represents a significant development in the chemical biology of oncogenic transcription factors.[1] This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals.
This compound is a substituted 1,3,5-triazine (B166579) derivative.[2][3] Its chemical properties are summarized below.
| Property | Value |
| Formal Name | N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine |
| CAS Number | 433694-46-3 |
| Molecular Formula | C₁₆H₂₂N₆O |
| Molecular Weight | 314.4 g/mol |
| Appearance | Off-white powder |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 2 mg/mL |
Mechanism of Action
This compound functions by directly binding to the ETV1 protein.[1][4] This interaction disrupts the association between ETV1 and the histone acetyltransferase p300.[4] The ETV1 protein is stabilized and its transcriptional activity is enhanced through phosphorylation by the MAPK signaling pathway and acetylation at lysines 33 and 116 by p300.[2] By preventing p300-dependent acetylation, this compound promotes the proteasomal degradation of ETV1, thereby reducing its cellular levels and inhibiting its transcriptional program.[1][4] Notably, this compound does not interfere with the DNA-binding capacity of ETV1.[3]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound's interaction with ETV1 and its effects in cellular assays.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Method | Source |
| K_D | 17.1 µM | Surface Plasmon Resonance (SPR) | [2][3][4] |
K_D was determined using a 1:1 Langmuir model for the kinetic binding analysis of this compound to purified ETV1 protein.[3]
Table 2: Cellular Activity
| Assay Type | Cell Line(s) | Concentration | Effect |
| Reporter Assay | 501mel (Melanoma) | 10 µM | ~50% suppression of MMP1 promoter-driven luciferase activity.[3] |
| Cell Invasion Assay | ETV1-dependent | 20-100 µM | Dose-dependent prevention of cancer cell invasion.[2] |
| Protein Degradation | LNCaP, 501mel | 50 µM | Enhanced degradation of endogenous and exogenous ETV1. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol was used to confirm the direct binding of this compound to ETV1 and to quantify the binding affinity.
-
Protein Immobilization: Purified ETV1-FLAG and a control protein (TBX21-FLAG) were captured on an anti-FLAG M2 antibody surface.
-
Analyte Injection: this compound was injected at increasing concentrations (ranging from 0.78 to 50 µM) over the captured proteins.
-
Data Acquisition: The change in resonance units (RU) was monitored in real-time. The RU values were corrected for solvent variations and referenced against the control protein surface to ensure specificity.
-
Data Analysis: The resulting sensorgram was fitted using a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D). Steady-state equilibrium analysis was also performed.[3]
Compound Pull-Down Assay
This assay was performed to confirm that this compound binds to ETV1 within a cellular lysate.
-
Bead Preparation: this compound was covalently attached to beads using an isocyanate chemistry-based approach.
-
Lysate Incubation: Lysates from 501mel cells, which have high endogenous ETV1 levels, were incubated with the this compound-conjugated beads.
-
Competitive Binding: As a control, a parallel experiment was conducted where excess soluble this compound was added to the lysate along with the beads to outcompete the immobilized compound.
-
Washing and Elution: The beads were washed to remove non-specific binders, and the bound proteins were eluted.
-
Detection: The eluted proteins were analyzed by Western blotting using an anti-ETV1 antibody to detect precipitated ETV1.[3]
Collagen-Based Cell Invasion Assay
This assay measures the effect of this compound on the invasive phenotype of ETV1-dependent cancer cells.
-
Cell Seeding: 250,000 cells per well were seeded in Millipore collagen trans-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound (e.g., dose-dependently from 20-100 µM) for 24 hours.
-
Invasion: Cells were allowed to invade through the collagen matrix.
-
Quantification: The relative number of invading cells was measured calorimetrically according to the manufacturer's protocol.
-
Controls: Experiments were run in quadruplicate, and final values were corrected for background signal. ETV1-independent cell lines (e.g., PC-3) were used as negative controls to demonstrate specificity.
Conclusion
This compound is a valuable chemical probe for studying the biology of the ETV1 transcription factor. Its ability to induce the degradation of ETV1 through a specific mechanism of inhibiting p300-mediated acetylation provides a novel strategy for targeting oncogenic transcription factors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology and drug development.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
BRD32048 and ETV1 Acetylation: A Technical Guide to a Novel Regulatory Axis
For Immediate Distribution
CAMBRIDGE, MA – December 4, 2025 – This technical guide provides an in-depth analysis of the small molecule BRD32048 and its mechanism of action in modulating the acetylation of the ETV1 transcription factor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcription factor activity in oncology.
Introduction
ETS variant 1 (ETV1) is a member of the ETS family of transcription factors, which are frequently dysregulated in various cancers, including prostate cancer and melanoma.[1][2] The transcriptional activity and stability of ETV1 are, in part, regulated by post-translational modifications, notably acetylation by the histone acetyltransferase p300.[1][2] The small molecule this compound has been identified as a direct binder of ETV1, leading to the inhibition of its p300-dependent acetylation and subsequent degradation.[1][2][3][4] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the this compound-ETV1 axis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and its effects on ETV1.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) of this compound to ETV1 | 17.1 µM | Surface Plasmon Resonance (SPR) | [3] |
| Inhibition of ETV1-dependent Cell Invasion | 20-100 µM | In vitro cell invasion assay | [2] |
| Reduction in ETV1 Acetylation | Substantially reduced at 50 µM | Immunoprecipitation followed by Western Blot | [1][4] |
| Reduction in ETV1 Protein Levels | Markedly reduced | Western Blot | [1] |
Table 1: Quantitative analysis of this compound's effect on ETV1.
Signaling Pathway and Mechanism of Action
The stability and transcriptional activity of ETV1 are enhanced by acetylation, a process primarily mediated by the histone acetyltransferase p300. This post-translational modification is a critical step in the ETV1 signaling cascade. This compound directly binds to ETV1, disrupting its interaction with p300. This inhibition of p300-dependent acetylation leads to the destabilization and subsequent proteasomal degradation of ETV1, thereby reducing its oncogenic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and ETV1 acetylation.
Immunoprecipitation of Acetylated ETV1
This protocol is designed to isolate acetylated ETV1 from cell lysates to assess the impact of this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Anti-ETV1 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with either DMSO (vehicle control) or varying concentrations of this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-ETV1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated proteins with elution buffer and immediately neutralize.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody.
Western Blotting for ETV1 Degradation
This protocol is used to quantify the levels of total ETV1 protein in response to this compound treatment.
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-ETV1 and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described above.
-
Prepare cell lysates and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ETV1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize ETV1 protein levels.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the direct binding of this compound to purified ETV1 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant ETV1 protein
-
This compound in a suitable running buffer (e.g., HBS-EP)
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilize purified ETV1 onto the sensor chip surface via amine coupling.
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the different concentrations of this compound over the ETV1-coupled surface and a reference flow cell.
-
Record the binding sensorgrams in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the binding data using appropriate software to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effect of an inhibitor on protein acetylation and stability.
Conclusion
This compound represents a promising chemical probe for studying the role of ETV1 acetylation in cancer. Its ability to induce the degradation of ETV1 through the inhibition of p300-mediated acetylation provides a novel therapeutic strategy for ETV1-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate this important regulatory axis.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETV1 — Koehler Lab [koehlerlab.org]
- 4. aacrjournals.org [aacrjournals.org]
The Role of BRD32048 in Promoting ETV1 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ETS variant 1 (ETV1) transcription factor is a key oncogenic driver in a range of cancers, including prostate cancer and Ewing sarcoma.[1][2] Its role in promoting tumor progression and metastasis has made it an attractive, albeit challenging, therapeutic target.[1][2] This technical guide provides an in-depth analysis of BRD32048, a small molecule identified through high-throughput screening that directly binds to ETV1 and promotes its degradation.[1][3][4] We will explore the molecular mechanism of this compound-induced ETV1 degradation, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathway and experimental workflows.
Introduction to ETV1 and its Dysregulation in Cancer
ETV1, a member of the PEA3 subfamily of the ETS transcription factor family, plays a crucial role in normal development. However, its aberrant expression, often resulting from chromosomal translocations or gene amplification, is implicated in the pathogenesis of various malignancies.[1][2][5] Overexpressed ETV1 drives transcriptional programs that promote cell proliferation, invasion, and metastasis.[5] The stability and activity of the ETV1 protein are regulated by post-translational modifications, primarily phosphorylation and acetylation.[5][6] Phosphorylation by the MAPK signaling pathway enhances ETV1's stability, while acetylation by the histone acetyltransferase p300 at lysines 33 and 116 increases its protein half-life and transcriptional activity.[5][6]
This compound: A Novel Small Molecule Targeting ETV1
Given that transcription factors are notoriously difficult to target with small molecules, the discovery of this compound represents a significant advancement in the field.[1][2] Identified from small-molecule microarray (SMM) screens, this compound is a 1,3,5-triazine (B166579) derivative that directly binds to the ETV1 protein.[1][3] This interaction disrupts the normal regulation of ETV1 stability, leading to its degradation and the subsequent inhibition of its oncogenic functions.[1][3]
Mechanism of this compound-Induced ETV1 Degradation
The primary mechanism by which this compound promotes ETV1 degradation involves the inhibition of p300-dependent acetylation.[1][3] By binding to ETV1, this compound prevents the interaction between ETV1 and the p300 acetyltransferase.[4] This reduction in acetylation at key lysine (B10760008) residues destabilizes the ETV1 protein, marking it for proteasomal degradation.[3][4] It is important to note that this compound's effect on ETV1 is independent of altering its DNA-binding capacity.[3][7]
While the specific E3 ubiquitin ligase complex responsible for the ubiquitination of deacetylated ETV1 in the context of this compound treatment has not been definitively identified in the reviewed literature, other studies have implicated the ubiquitin ligase COP1 in the degradation of ETV1.[8][9] COP1, as part of a CRL4 E3 ubiquitin ligase complex, targets ETV1 for proteasomal degradation.[10] It is plausible that by preventing acetylation, this compound exposes a degron sequence that is recognized by COP1 or another E3 ligase, thereby facilitating its ubiquitination and subsequent degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | [4][11] |
| Effective Concentration for Invasion Inhibition | 20 - 100 µM | In vitro cell invasion assays | [6] |
Table 2: Effect of this compound on ETV1 Protein Levels
| Cell Lines | Treatment | Outcome | Source |
| LNCaP, 501mel | 50 µM this compound (overnight) | Substantial reduction in endogenous ETV1 levels | [5] |
| LNCaP, 501mel (expressing Flag-HA-ETV1) | 50 µM this compound (16 hours) followed by cycloheximide (B1669411) | Increased degradation of exogenous ETV1 | [5] |
| SK-MEL-28 (expressing V5-ETV1) | 50 µM this compound (16 hours) followed by cycloheximide | No significant effect on ETV1 degradation | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental procedures.
Caption: this compound-induced ETV1 degradation pathway.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Experimental Protocols
Cycloheximide Chase Assay for ETV1 Stability
Objective: To determine the effect of this compound on the half-life of the ETV1 protein.
Methodology:
-
Cell Culture and Treatment: Plate ETV1-expressing cells (e.g., LNCaP, 501mel) and allow them to adhere overnight. Treat the cells with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 50 µM) for 16-24 hours.[3][5]
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor, e.g., 100 µM) to the culture medium to block new protein synthesis.[5]
-
Time-Course Collection: Harvest cell lysates at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-ETV1 antibody. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the ETV1 band intensities at each time point relative to the loading control. Plot the percentage of remaining ETV1 protein over time to determine the protein half-life in the presence and absence of this compound.
Co-Immunoprecipitation (Co-IP) to Assess ETV1-p300 Interaction
Objective: To determine if this compound disrupts the interaction between ETV1 and the p300 acetyltransferase.
Methodology:
-
Cell Culture and Lysis: Culture cells overexpressing tagged ETV1 (e.g., Flag-HA-ETV1) and treat with either DMSO or this compound. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the ETV1 tag (e.g., anti-Flag) or an isotype control antibody, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe one membrane with an anti-ETV1 antibody to confirm successful immunoprecipitation and another membrane with an anti-p300 antibody to detect co-immunoprecipitated p300.
-
Interpretation: A decrease in the amount of co-immunoprecipitated p300 in the this compound-treated sample compared to the control indicates that the compound disrupts the ETV1-p300 interaction.
In Vitro Ubiquitination Assay
Objective: To determine if the reduction in ETV1 acetylation by this compound leads to increased ubiquitination.
Methodology:
-
Immunoprecipitation of ETV1: Immunoprecipitate ETV1 from cells treated with DMSO or this compound, as described in the Co-IP protocol.
-
Ubiquitination Reaction: Resuspend the immunoprecipitated ETV1 on beads in a ubiquitination reaction buffer containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP. It is also beneficial to include a purified E3 ligase known to target ETV1 (e.g., COP1).
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.
-
Western Blot Analysis: Stop the reaction, elute the proteins, and analyze by Western blotting using an anti-ubiquitin antibody.
-
Interpretation: An increase in the high-molecular-weight smear, characteristic of polyubiquitination, in the this compound-treated sample would suggest that the compound promotes ETV1 ubiquitination.
Conclusion and Future Directions
This compound represents a promising chemical probe for studying ETV1 biology and a potential starting point for the development of novel anticancer therapeutics. Its mechanism of action, centered on the inhibition of p300-dependent acetylation and subsequent proteasomal degradation of ETV1, highlights a viable strategy for targeting "undruggable" transcription factors.[1][3] Future research should focus on elucidating the precise E3 ligase complex involved in this compound-mediated ETV1 degradation and optimizing the potency and selectivity of this compound class for clinical translation. The detailed methodologies provided in this guide should empower researchers to further investigate the therapeutic potential of targeting ETV1.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. COP1 is a tumour suppressor that causes degradation of ETS transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
BRD32048: A Technical Guide to a Novel ETV1 Inhibitor in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for advanced and castration-resistant forms of the disease. A key driver in a subset of prostate cancers is the aberrant expression of the ETS variant 1 (ETV1) transcription factor, often resulting from chromosomal translocations. ETV1 plays a crucial role in tumor progression, invasion, and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of BRD32048, a small molecule inhibitor that directly targets ETV1, offering a promising avenue for the development of targeted therapies for ETV1-driven prostate cancers.
Mechanism of Action of this compound
This compound was identified through small-molecule microarray screens as a compound that directly binds to the ETV1 protein.[1][2][3] Subsequent mechanistic studies have elucidated a multi-faceted mechanism of action through which this compound inhibits ETV1 function in prostate cancer cells.
Direct Binding to ETV1: Surface plasmon resonance (SPR) analysis has confirmed a direct binding interaction between this compound and purified ETV1 protein.[1][2][4]
Inhibition of p300-Dependent Acetylation: this compound has been shown to inhibit the acetylation of ETV1 by the histone acetyltransferase p300.[1][2][5] This is a critical step, as p300-mediated acetylation is known to stabilize and activate ETV1.
Promotion of ETV1 Degradation: By inhibiting its acetylation, this compound promotes the proteasome-dependent degradation of the ETV1 oncoprotein.[1][2][4] This leads to a reduction in the overall cellular levels of ETV1 available to drive oncogenic transcriptional programs.
Modulation of ETV1-Mediated Transcription: Consequently, this compound treatment modulates the transcriptional signature associated with ETV1 activity.[1][2][5] This includes the downregulation of genes involved in key cancer-related processes such as cell invasion.
The following diagram illustrates the signaling pathway of ETV1 and the mechanism of inhibition by this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from studies on this compound in the context of prostate cancer research.
Table 1: Binding Affinity of this compound to ETV1
| Parameter | Value | Method | Cell Line/System | Reference |
| KD | 17.1 µM | Surface Plasmon Resonance (SPR) | Purified recombinant ETV1 | [4] |
Table 2: Effect of this compound on LNCaP Prostate Cancer Cell Invasion
| Treatment | Concentration | Invasion Inhibition (%) | Method | Reference |
| This compound | 10 µM | ~50% | Collagen-based invasion assay | [6] |
| This compound | 20 µM | ~75% | Collagen-based invasion assay | [6] |
Table 3: Effect of this compound on ETV1 Target Gene Expression in LNCaP Cells
| Gene | Treatment | Fold Change (vs. DMSO) | Method | Reference |
| MMP1 | 20 µM this compound | Downregulated | Microarray & qRT-PCR | [1] |
| PLAU | 20 µM this compound | Downregulated | Microarray & qRT-PCR | [1] |
| ADAMTS1 | 20 µM this compound | Downregulated | Microarray & qRT-PCR | [1] |
| ETV1 | 20 µM this compound | Downregulated | qRT-PCR | [1] |
Note: Specific fold-change values from the microarray data require access to the primary dataset. The provided information confirms significant downregulation.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Small-Molecule Microarray (SMM) Screening
This high-throughput technique was employed to identify small molecules that bind to the ETV1 protein.
Principle: A library of small molecules is chemically printed onto a glass slide. The slide is then incubated with a protein of interest, which is tagged for detection (e.g., with a fluorescently labeled antibody). Binding events are identified by detecting the signal at specific locations on the microarray.
Workflow:
Detailed Steps:
-
Array Fabrication: A library of small molecules is printed onto isocyanate-functionalized glass slides using a robotic arrayer.
-
Protein Preparation: HEK 293T cells are transfected to overexpress Flag-HA-tagged ETV1. Cell lysates are prepared in a suitable buffer.
-
Incubation: The small-molecule microarray slides are incubated with the ETV1-containing cell lysate.
-
Washing: Slides are washed to remove non-specifically bound proteins.
-
Detection: The arrays are incubated with a fluorescently labeled antibody that specifically recognizes the HA tag on the ETV1 protein.
-
Scanning and Analysis: The slides are scanned using a fluorescence microarray scanner, and the signal intensity at each spot is quantified to identify small molecules that exhibit significant binding to ETV1.[7][8][9]
Surface Plasmon Resonance (SPR)
SPR was used to quantitatively measure the direct binding of this compound to ETV1.
Principle: SPR is a label-free optical technique that detects molecular interactions in real-time. A ligand (in this case, ETV1) is immobilized on a sensor chip. An analyte (this compound) is flowed over the surface, and the change in the refractive index at the sensor surface upon binding is measured.
Protocol Summary:
-
Chip Preparation: An anti-FLAG M2 antibody is covalently immobilized on a carboxymethyl dextran (B179266) sensor chip.
-
Ligand Capture: Recombinant Flag-tagged ETV1 is captured onto the antibody-coated surface.
-
Analyte Injection: this compound is injected at increasing concentrations over the sensor surface.
-
Data Analysis: The binding sensorgrams are analyzed using a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).[2][4]
Collagen-Based Cell Invasion Assay
This assay was used to assess the effect of this compound on the invasive potential of prostate cancer cells.
Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix (in this case, collagen I), mimicking the invasion of surrounding tissues.
Workflow:
Detailed Steps:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of collagen I.
-
Cell Seeding: LNCaP cells are seeded into the upper chamber in serum-free medium.
-
Treatment: this compound or a vehicle control (DMSO) is added to the upper chamber at various concentrations.
-
Chemoattraction: A chemoattractant, such as fetal bovine serum (FBS), is added to the lower chamber.
-
Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for cell invasion.
-
Removal of Non-Invasive Cells: Non-invasive cells are removed from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Invasive cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by microscopy or by extracting the dye and measuring its absorbance.[6][10]
Immunoprecipitation of Acetylated ETV1
This technique was used to determine the effect of this compound on the acetylation status of ETV1.
Principle: An antibody specific for an acetyl-lysine modification is used to capture acetylated proteins from a cell lysate. The captured proteins are then analyzed by western blotting with an antibody specific for the protein of interest (ETV1).
Protocol Summary:
-
Cell Lysis: LNCaP cells are treated with this compound or DMSO and then lysed in a buffer containing deacetylase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-acetyl-lysine antibody conjugated to beads (e.g., agarose (B213101) beads).
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ETV1 antibody to detect the amount of acetylated ETV1.[2][11][12]
Conclusion
This compound represents a significant advancement in the quest for targeted therapies for ETV1-driven prostate cancer. Its direct binding to ETV1 and subsequent inhibition of p300-dependent acetylation, leading to ETV1 degradation, provides a clear and compelling mechanism of action. The quantitative data demonstrating its ability to inhibit prostate cancer cell invasion and modulate ETV1 target gene expression underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for further research into this compound and the development of other small molecule inhibitors targeting "undruggable" transcription factors in cancer. Continued investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promise of this compound into clinical reality for patients with prostate cancer.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing small molecule microarrays with tagged proteins in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule microarray screening — Koehler Lab [koehlerlab.org]
- 9. Discovery of RNA Binding Small Molecules Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. immunechem.com [immunechem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
BRD32048: A Novel ETV1 Inhibitor for Melanoma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, often characterized by complex genetic and epigenetic alterations that drive tumor progression and therapeutic resistance. One such driver is the E-twenty-six (ETS) variant 1 (ETV1) transcription factor, which is amplified in a subset of melanomas and plays a crucial role in tumor cell invasion and metastasis.[1] The traditional "undruggable" nature of transcription factors has spurred the development of innovative strategies to modulate their activity. This guide focuses on BRD32048, a first-in-class small molecule inhibitor that directly targets ETV1, offering a promising new avenue for melanoma research and therapeutic development.[1]
This compound was identified through small-molecule microarray (SMM) screens as a compound that binds directly to the ETV1 protein.[1] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, leading to its degradation and subsequent downregulation of ETV1-mediated transcriptional programs.[1] This guide provides a comprehensive overview of this compound's application in melanoma studies, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on preclinical studies.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Kd) | 17.1 µM | In vitro (Surface Plasmon Resonance) | Direct binding to ETV1 protein. | [2][3] |
| Transcriptional Inhibition | ~50% reduction | 501mel melanoma cells | Measured by MMP1 promoter-luciferase reporter assay. | |
| Invasion Inhibition | Dose-dependent | ETV1-dependent cancer cells | Effective concentration range of 20-100 µM. | [4] |
| ETV1 Acetylation | Substantial reduction | LNCaP and 501mel cells | Observed after 24-hour pre-treatment with 50 µM this compound. | [1] |
Mechanism of Action
This compound exerts its anti-melanoma effects by directly targeting the ETV1 oncoprotein. The binding of this compound to ETV1 disrupts the interaction between ETV1 and the histone acetyltransferase p300.[2] This is a critical step, as p300-mediated acetylation of ETV1 at lysine (B10760008) residues is essential for its stability and transcriptional activity.[1][4] By inhibiting this acetylation, this compound marks ETV1 for proteasomal degradation, leading to a reduction in cellular ETV1 protein levels.[1][2] Consequently, the transcriptional activation of ETV1 target genes, which are involved in cell invasion and metastasis, is suppressed.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting ETV1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound in melanoma.
Luciferase Reporter Assay for ETV1 Transcriptional Activity
This assay quantitatively measures the effect of this compound on the transcriptional activity of ETV1.
a. Cell Culture and Transfection:
-
Culture 501mel melanoma cells in appropriate media until they reach 70-80% confluency.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing the MMP1 promoter (a known ETV1 target) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of ETV1 transcriptional activity by comparing the normalized luciferase activity in this compound-treated cells to that in DMSO-treated cells.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for assessing ETV1 transcriptional activity using a luciferase reporter assay.
Collagen-Based Cell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of melanoma cells.
a. Preparation of Invasion Chambers:
-
Use transwell inserts with an 8 µm pore size membrane.
-
Coat the upper surface of the membrane with a thin layer of collagen I and allow it to dry in a sterile environment.
-
Rehydrate the collagen layer with serum-free medium before cell seeding.
b. Cell Preparation and Seeding:
-
Culture melanoma cells (e.g., primary melanocytes expressing NRASG12D and ETV1) and starve them in serum-free medium for 18-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Seed the cell suspension into the upper chamber of the prepared transwell inserts.
c. Invasion Stimulation:
-
Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
d. Incubation:
-
Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours, allowing the invasive cells to migrate through the collagen and the membrane.
e. Quantification of Invasion:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
f. Data Analysis:
-
Calculate the percentage of invasion inhibition by comparing the number of invading cells in the this compound-treated groups to the DMSO control group.
In Vitro ETV1 Acetylation Assay
This assay determines the effect of this compound on the p300-mediated acetylation of ETV1.
a. Cell Culture and Transfection:
-
Culture HEK293T cells and co-transfect them with expression vectors for Flag-HA-tagged ETV1 and p300.
b. Compound Treatment:
-
Treat the transfected cells with this compound (e.g., 50 µM) or DMSO for 24 hours.
c. Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody to pull down the ETV1 protein.
d. Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-acetyl-lysine antibody to detect the acetylation status of ETV1.
-
Re-probe the membrane with an anti-ETV1 or anti-Flag antibody to determine the total amount of immunoprecipitated ETV1.
e. Data Analysis:
-
Quantify the band intensities and determine the ratio of acetylated ETV1 to total ETV1.
-
Compare the ratios between this compound-treated and DMSO-treated samples to assess the effect of the compound on ETV1 acetylation.
Logical Relationship: Experimental Validation of this compound's Anti-Invasive Effect
Caption: Logical flow for validating the anti-invasive properties of this compound.
Conclusion
This compound represents a significant advancement in the quest to target oncogenic transcription factors in melanoma. Its well-defined mechanism of action, involving direct binding to ETV1 and subsequent inhibition of p300-mediated acetylation, provides a clear rationale for its anti-invasive and anti-metastatic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of this compound and to develop next-generation ETV1 inhibitors for the treatment of melanoma and other ETV1-driven cancers. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and evaluating its efficacy in in vivo melanoma models.
References
BRD32048: A Technical Guide to its Interaction with the ETV1 Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions of BRD32048, a small molecule inhibitor of the ETV1 transcription factor. ETV1 (ETS variant 1) is a key oncogenic driver in a range of cancers, including prostate cancer and Ewing's sarcoma.[1][2][3] this compound has emerged as a valuable tool for studying ETV1 function and as a potential starting point for therapeutic development. This document details the quantitative binding data, the mechanism of action, and the experimental protocols used to elucidate the interaction between this compound and its primary target, ETV1.
Core Interaction Data
This compound directly binds to the ETV1 protein, initiating a cascade of events that ultimately leads to the downregulation of ETV1's transcriptional activity. The primary interacting partner in this process is the histone acetyltransferase p300.
Quantitative Analysis of this compound-ETV1 Interaction
The binding affinity of this compound for ETV1 has been quantitatively determined using Surface Plasmon Resonance (SPR). This technique measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 17.1 µM | Surface Plasmon Resonance (SPR) | [2] |
Mechanism of Action
This compound's mechanism of action is distinct from traditional transcription factor inhibitors. It does not function by blocking the DNA-binding domain of ETV1.[1] Instead, it modulates ETV1's stability through a post-translational modification pathway.
The key steps in the mechanism are as follows:
-
Direct Binding: this compound directly engages the ETV1 protein.
-
Inhibition of Acetylation: The binding of this compound to ETV1 inhibits the p300-dependent acetylation of ETV1.[3][4] p300 is a histone acetyltransferase that plays a crucial role in stabilizing ETV1.
-
Promotion of Degradation: By preventing acetylation, this compound marks ETV1 for proteasomal degradation, leading to a reduction in cellular ETV1 protein levels.[2]
-
Downregulation of Transcriptional Activity: The decrease in ETV1 protein levels results in a subsequent reduction of its transcriptional activity, thereby inhibiting the expression of ETV1 target genes involved in cancer cell invasion and proliferation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and ETV1.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding kinetics and affinity of this compound to ETV1.
Experimental Workflow Diagram
Caption: Workflow for SPR analysis of this compound-ETV1 interaction.
Methodology
-
Instrumentation: Utilize a Biacore instrument (or equivalent).
-
Sensor Chip: A CM5 sensor chip is commonly used.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization of Ligand:
-
Activate the sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize an anti-FLAG antibody onto the activated surface.
-
Block remaining active sites with 1 M ethanolamine-HCl pH 8.5.
-
-
Capture of ETV1:
-
Inject purified, FLAG-tagged ETV1 protein over the antibody-coated surface to capture the protein.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the this compound solutions over the captured ETV1 surface at a constant flow rate (e.g., 30 µL/min).
-
-
Data Collection and Analysis:
-
Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
Regenerate the surface between injections with a pulse of a low pH solution (e.g., glycine-HCl pH 2.5).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
Affinity Pull-Down Assay
This assay confirms the direct binding of this compound to ETV1 in a cellular context.
Methodology
-
Preparation of this compound-conjugated Beads:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to beads (e.g., a carboxylic acid or amine handle).
-
Covalently couple the this compound derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Block any remaining active sites on the beads.
-
Prepare control beads with no conjugated small molecule.
-
-
Cell Lysate Preparation:
-
Culture cells expressing ETV1 (e.g., LNCaP or 501mel) to ~80% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Pull-Down:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-ETV1 antibody.
-
ETV1 Protein Stability Assay (Cycloheximide Chase)
This assay measures the effect of this compound on the half-life of the ETV1 protein.
Methodology
-
Cell Culture and Treatment:
-
Plate ETV1-expressing cells and allow them to adhere overnight.
-
Treat the cells with either DMSO (vehicle control) or this compound at the desired concentration for a specified period (e.g., 24 hours).
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (B1669411) (a protein synthesis inhibitor, e.g., 50 µg/mL) to the cell culture medium.[5][6]
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
-
Protein Extraction and Analysis:
-
Prepare whole-cell lysates from the harvested cells.
-
Determine the protein concentration of each lysate.
-
Analyze equal amounts of protein from each time point by Western blotting using an anti-ETV1 antibody and an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for ETV1 and the loading control.
-
Normalize the ETV1 signal to the loading control for each time point.
-
Plot the normalized ETV1 levels against time to determine the protein half-life.
-
ETV1 Acetylation Assay
This protocol is for determining the effect of this compound on the acetylation status of ETV1.
Methodology
-
Cell Treatment and Lysis:
-
Treat ETV1-expressing cells with DMSO or this compound.
-
Lyse the cells in a buffer containing deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ETV1 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-acetyl-lysine antibody to detect the acetylation level of ETV1.
-
The membrane can be stripped and re-probed with an anti-ETV1 antibody to confirm equal immunoprecipitation.[7][8][9][10]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ETV1 — Koehler Lab [koehlerlab.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 10. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
BRD32048 as a Chemical Probe for ETV1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD32048, a small molecule identified as a direct binder and inhibitor of the ETV1 transcription factor. ETV1 (ETS variant transcription factor 1) is a member of the E-twenty-six (ETS) family of transcription factors and is implicated in the pathogenesis of various cancers, including prostate cancer, Ewing sarcoma, and gastrointestinal stromal tumors (GIST)[1][2]. Due to its nature as a transcription factor, ETV1 has traditionally been considered an "undruggable" target[2]. The discovery of this compound offers a valuable tool for studying ETV1 biology and a potential starting point for therapeutic development.
Executive Summary
This compound is a 1,3,5-triazine (B166579) derivative that directly binds to the ETV1 protein.[3][4] This interaction inhibits ETV1's transcriptional activity by disrupting its interaction with the histone acetyltransferase p300[5]. This leads to reduced p300-dependent acetylation of ETV1, preventing its stabilization and ultimately promoting its proteasome-dependent degradation[3][5]. This compound has been shown to modulate ETV1-mediated gene expression and inhibit the invasion of cancer cells dependent on ETV1 activity[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's interaction with ETV1 and its effects on cellular processes.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | [5][6] |
| 23.2 µM | Steady State Equilibrium Analysis | [3] |
Table 1: In Vitro Binding Affinity of this compound for ETV1.
| Assay | Cell Line | Effect | Concentration | Reference |
| Cell Invasion Inhibition | LNCaP | Dose-dependent inhibition of invasion | 20-100 µM | [7] |
| ETV1 Transcriptional Activity | - | Modulation of ETV1 transcriptional signature | Not specified | [3] |
Table 2: Cellular Activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on ETV1 through a multi-step process that ultimately leads to the degradation of the ETV1 protein. The binding of this compound to ETV1 is a key initiating event. This binding event is thought to sterically hinder the interaction between ETV1 and the histone acetyltransferase p300. The p300-mediated acetylation of ETV1 at key lysine (B10760008) residues (K33 and K116) is a critical post-translational modification that enhances the stability and transcriptional activity of the ETV1 protein[2][7]. By preventing this acetylation, this compound marks ETV1 for degradation by the proteasome[3][4]. Notably, this compound does not appear to affect the DNA-binding capacity of ETV1[3].
Signaling Pathway Diagram
Caption: ETV1 signaling and the inhibitory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a chemical probe for ETV1.
Small-Molecule Microarray (SMM) Screening
This high-throughput method was employed to identify small molecules that bind to ETV1 from a large compound library.
Protocol:
-
Protein Preparation: Purify recombinant full-length ETV1 protein with an appropriate tag (e.g., GST or His-tag).
-
Microarray Printing: Covalently print a library of small molecules onto a suitable microarray surface.
-
Protein Binding: Incubate the microarray with a solution containing the purified ETV1 protein.
-
Washing: Wash the microarray to remove non-specifically bound protein.
-
Detection: Detect the bound ETV1 protein using a fluorescently labeled antibody against the protein tag.
-
Data Analysis: Identify "hits" as spots with a significantly higher fluorescence signal compared to the background, indicating a small molecule-protein interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to ETV1.
Protocol:
-
Chip Preparation: Immobilize purified ETV1 protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface in real-time to measure the association (binding) and dissociation of this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
Compound Pull-Down Assay
This assay confirms the direct interaction between this compound and endogenous ETV1 in a cellular context.
Protocol:
-
Bead Conjugation: Covalently attach this compound to sepharose beads.
-
Cell Lysis: Prepare whole-cell lysates from a cancer cell line endogenously expressing ETV1 (e.g., 501mel melanoma cells).[3]
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads. A control with unconjugated beads should be included. For competition experiments, add an excess of free this compound to the lysate before adding the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using an anti-ETV1 antibody to detect the presence of pulled-down ETV1.
In Vitro Invasion Assay
This assay assesses the functional effect of this compound on the invasive potential of ETV1-dependent cancer cells.
Protocol:
-
Cell Culture: Culture ETV1-dependent cancer cells (e.g., LNCaP) in appropriate media.
-
Transwell Setup: Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel or collagen).
-
Cell Seeding: Seed the cells in the upper chamber of the Transwell insert in serum-free media containing various concentrations of this compound or a vehicle control.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invading cells under a microscope.
Experimental and Logical Workflow
The discovery and validation of this compound as an ETV1 chemical probe followed a logical and systematic workflow.
Workflow Diagram
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the study of ETV1, a challenging therapeutic target. This chemical probe provides a valuable tool for dissecting the complex biology of ETV1 in both normal physiology and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations of ETV1-driven processes and for those in the early stages of developing novel anti-cancer therapeutics targeting this oncoprotein. Further optimization of this compound's potency and selectivity could pave the way for its clinical translation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETV1 — Koehler Lab [koehlerlab.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for BRD32048 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD32048 is a small molecule identified as a direct binder and inhibitor of the ETV1 (ETS Variant Transcription Factor 1) oncoprotein.[1] ETV1 is a member of the ETS family of transcription factors and is implicated in the development and progression of various cancers, including prostate cancer and melanoma, often due to chromosomal translocations or gene amplification.[1] this compound functions by inhibiting the p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 protein.[1][2] This targeted degradation of a key oncogenic driver makes this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and effects on ETV1-driven cellular processes.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: Binding Affinity of this compound for ETV1
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 17.1 µM | [2] |
Table 2: Functional Activity of this compound in Cell-Based Assays
| Assay Type | Cell Line | Effect | Concentration | Reference |
| Luciferase Reporter Assay | 501mel (Melanoma) | ~50% inhibition of ETV1-mediated transcription | Not specified | [1] |
| Cell Invasion Assay | LNCaP (Prostate Cancer), 501mel (Melanoma) | Dose-dependent inhibition of invasion | 20-100 µM |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the ETV1 protein. This interaction interferes with the ability of the histone acetyltransferase p300 to acetylate ETV1. The lack of acetylation marks ETV1 for proteasomal degradation, leading to a reduction in the cellular levels of the ETV1 oncoprotein. Consequently, the transcription of ETV1 target genes, which are involved in processes like cell invasion, is downregulated.
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for this compound-ETV1 Binding
This protocol describes the determination of the binding affinity between this compound and ETV1 using SPR.
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Anti-FLAG M2 antibody
-
Purified FLAG-tagged ETV1 protein
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl pH 1.5)
Procedure:
-
Immobilization of Anti-FLAG Antibody: a. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject anti-FLAG M2 antibody (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU. c. Deactivate the remaining active esters with 1 M ethanolamine-HCl pH 8.5.
-
Capture of FLAG-ETV1: a. Inject the purified FLAG-tagged ETV1 protein over the antibody-immobilized surface to capture it.
-
Binding Analysis: a. Inject a series of concentrations of this compound in running buffer over the captured ETV1 surface. b. Monitor the association and dissociation phases in real-time. c. Regenerate the surface between each this compound injection using the regeneration solution.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
ETV1 Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of ETV1.
Materials:
-
501mel melanoma cells
-
Luciferase reporter plasmid containing the MMP1 promoter upstream of the luciferase gene
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound
Procedure:
-
Cell Seeding and Transfection: a. Seed 501mel cells in a 96-well plate. b. Co-transfect the cells with the MMP1-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: a. 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Luciferase Assay: a. After 24-48 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System. b. Measure the firefly luciferase activity using a luminometer. c. Add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Express the results as a percentage of the vehicle-treated control.
In Vitro p300-Dependent ETV1 Acetylation Assay
This assay determines the effect of this compound on the acetylation of ETV1 by the p300 acetyltransferase.
Materials:
-
Recombinant purified ETV1 protein
-
Recombinant purified p300 (catalytic domain)
-
This compound
-
Acetyl-CoA
-
Acetylation reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT, 10 mM sodium butyrate)
-
Anti-acetyl-lysine antibody
-
Anti-ETV1 antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Acetylation Reaction: a. In a microcentrifuge tube, combine recombinant ETV1, recombinant p300, and this compound at various concentrations in the acetylation reaction buffer. b. Pre-incubate for 15 minutes at 30°C. c. Initiate the reaction by adding Acetyl-CoA. d. Incubate for 1 hour at 30°C.
-
SDS-PAGE and Western Blotting: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated ETV1. e. Strip and re-probe the membrane with an anti-ETV1 antibody to determine the total amount of ETV1 protein.
-
Data Analysis: a. Quantify the band intensities for acetylated ETV1 and total ETV1. b. Normalize the acetylated ETV1 signal to the total ETV1 signal. c. Compare the levels of ETV1 acetylation in the presence of this compound to the vehicle control.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the effect of this compound on the invasive potential of ETV1-dependent cancer cells.
Caption: Workflow for the collagen-based cell invasion assay.
Materials:
-
LNCaP or 501mel cells
-
Boyden chamber inserts (8 µm pore size)
-
Collagen I
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: a. Coat the top of the Boyden chamber inserts with a thin layer of Collagen I and allow it to dry.
-
Assay Setup: a. Place the coated inserts into the wells of a 24-well plate. b. Add cell culture medium containing 10% FBS to the lower chamber of each well to act as a chemoattractant.
-
Cell Seeding and Treatment: a. Harvest and resuspend LNCaP or 501mel cells in serum-free medium. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control). c. Seed the treated cells into the upper chamber of the inserts.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Quantification of Invasion: a. After incubation, carefully remove the non-invasive cells from the top of the insert with a cotton swab. b. Fix the invaded cells on the bottom of the membrane with methanol. c. Stain the invaded cells with crystal violet. d. Count the number of stained cells in several fields of view under a microscope.
-
Data Analysis: a. Calculate the average number of invaded cells per field for each treatment condition. b. Express the results as a percentage of the vehicle-treated control.
References
Application Notes: Utilizing BRD32048 for ETV1 Inhibition in LNCaP Prostate Cancer Cells
Introduction
BRD32048 is a small molecule inhibitor that directly targets the ETS variant 1 (ETV1) oncoprotein, a transcription factor implicated in the progression of several cancers, including prostate cancer.[1][2] In a significant subset of prostate cancers, the ETV1 gene undergoes chromosomal translocation, leading to its overexpression and oncogenic activity.[3] The LNCaP prostate cancer cell line is a widely used model system that harbors such a chromosomal rearrangement, making ETV1 an androgen-regulated factor in these cells.[1] this compound provides a valuable chemical probe to investigate ETV1-dependent cellular processes and explore therapeutic strategies against ETV1-driven cancers.
Mechanism of Action
This compound functions by directly binding to the ETV1 protein.[1][3] This interaction disrupts the association between ETV1 and the histone acetyltransferase p300.[3][4] The p300-mediated acetylation of ETV1, particularly at lysine (B10760008) residues 33 and 116, is crucial for its protein stability.[1][4] By inhibiting this acetylation, this compound promotes the proteasome-dependent degradation of ETV1.[1][3] The resulting decrease in ETV1 protein levels leads to the modulation of its transcriptional activity and the inhibition of ETV1-driven phenotypes, such as cancer cell invasion.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from studies involving LNCaP cells and in vitro assays.
| Parameter | Value | Cell Line / System | Notes | Citation |
| Binding Affinity (KD) | 17.1 µM | In vitro (SPR) | Direct binding of this compound to purified ETV1 protein. | [3][4] |
| Gene Expression Modulation | 20 µM (16h treatment) | LNCaP | Treatment resulted in significant overlap with the gene expression signature from ETV1 shRNA knockdown. Genes with >1.5-fold change were considered. | [1] |
| ETV1 Stability Assay | 50 µM (16h pre-treatment) | LNCaP | Markedly reduced the half-life of ETV1 protein in the presence of cycloheximide. | [1] |
| Inhibition of Acetylation | 50 µM (16h pre-treatment) | HEK293T (co-expression) | Inhibited p300-dependent acetylation of ETV1. | [1] |
| Cell Invasion Assay | 20 - 100 µM | ETV1-reliant cells | Dose-dependently prevented the invasion of cancer cells reliant on ETV1. | [4] |
| Cell Viability | No significant effect | LNCaP | Did not cause a diminution of proliferative potential over 4 days at concentrations up to 100 µM. | [1] |
Signaling Pathway
Caption: Mechanism of this compound action in LNCaP cells.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound in LNCaP cells.
LNCaP Cell Culture and Maintenance
LNCaP cells are androgen-sensitive prostate adenocarcinoma cells.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (e.g., Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Charcoal/Dextran Stripped FBS (for androgen-deprivation studies)[6]
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a frozen vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 10-12 mL of pre-warmed complete growth medium.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Media Change: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and rinse the monolayer with 5 mL of sterile PBS.[7]
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[6]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
LNCaP cells cultured as described above
-
Appropriate cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Seeding: Seed LNCaP cells in the desired plate format and allow them to adhere overnight (or for 24 hours).
-
Working Solution: On the day of treatment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 20 µM, 50 µM).[1]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Vehicle Control: Treat a parallel set of cells with the same concentration of DMSO used in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired duration (e.g., 16 hours for gene expression, 24-72 hours for functional assays).[1]
Western Blot Analysis for ETV1 Degradation
This protocol is used to assess the levels of ETV1 protein following this compound treatment.
Caption: Standard workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Seed LNCaP cells in 6-well plates and treat with this compound (e.g., 50 µM) and a DMSO control for 16-24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-50 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against ETV1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin).[1]
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the mRNA expression of ETV1 target genes.
Caption: Workflow for qRT-PCR gene expression analysis.
Protocol:
-
Cell Treatment: Seed LNCaP cells and treat with this compound (e.g., 20 µM) and a DMSO control for 16 hours.[1]
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for ETV1 target genes (e.g., MMP1, ATAD2, ID2) and a housekeeping gene (e.g., GAPDH, ACTB).[5]
-
Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8]
-
Adherence: Allow cells to adhere by incubating overnight at 37°C.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for 24 to 96 hours. Studies have shown no significant effect on proliferation over 4 days.[1]
-
Assay: Perform the viability assay using a commercial kit like MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For MTT: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.
-
For CellTiter-Glo: Add the reagent directly to the wells, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability at each concentration.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETV1 — Koehler Lab [koehlerlab.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRD32048 in the 501mel Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing BRD32048, a small molecule inhibitor of the ETV1 transcription factor, in studies involving the 501mel human melanoma cell line. The 501mel cell line is characterized by a proliferative phenotype and harbors a BRAFV600E mutation. Notably, 501mel cells exhibit an amplification of the ETV1 oncogene, making them a relevant model for investigating ETV1-targeted therapies.[1] this compound directly binds to ETV1, inhibiting its transcriptional activity by preventing p300-dependent acetylation and subsequently promoting its proteasomal degradation.[2][3][4] This document outlines detailed protocols for assessing the effects of this compound on ETV1 activity, protein stability, and cell invasion in the 501mel cell line.
Key Characteristics of the 501mel Cell Line
| Feature | Description |
| Cell Type | Human Melanoma |
| Phenotype | Proliferative, Melanocytic |
| Key Mutations | BRAFV600E |
| ETV1 Status | Gene Amplification |
| Reference | [1] |
Mechanism of Action of this compound
This compound functions by directly binding to the ETV1 protein. This interaction sterically hinders the recruitment of the p300 histone acetyltransferase, a critical coactivator for ETV1. The lack of p300-mediated acetylation destabilizes ETV1, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of ETV1 protein results in the downregulation of its target genes, which are involved in cell proliferation and invasion.
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on the 501mel cell line.
| Experiment | Parameter | Result | This compound Concentration | Reference |
| Luciferase Reporter Assay | MMP1 Promoter Activity | ~50% suppression | Not specified | [1] |
| Cycloheximide (B1669411) Chase Assay | ETV1 Protein Half-life | Decreased | 50 µM | [2] |
| Invasion Assay | Cell Invasion | Inhibition | 20-100 µM (dose-dependent) | [5] |
Experimental Protocols
ETV1 Transcriptional Activity Assessment (Luciferase Reporter Assay)
This protocol is designed to measure the effect of this compound on the transcriptional activity of ETV1 by quantifying the expression of a luciferase reporter gene driven by the MMP1 promoter, a known ETV1 target.
Materials:
-
501mel cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MMP1 promoter-luciferase reporter construct
-
Control reporter construct (e.g., TYRP1 promoter-luciferase)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Caption: Experimental workflow for the luciferase reporter assay.
Procedure:
-
Seed 501mel cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well.
-
After 24 hours, transfect the cells with the MMP1 promoter-luciferase reporter construct and a control reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours post-transfection.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the MMP1 promoter-driven luciferase activity to that of the control reporter and express the results as a percentage of the vehicle-treated control.
ETV1 Protein Stability Assessment (Cycloheximide Chase Assay)
This protocol determines the effect of this compound on the stability of the ETV1 protein.
Materials:
-
501mel cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (50 µM in DMSO)
-
Cycloheximide (100 µM)
-
MG132 (10 µM, proteasome inhibitor control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-ETV1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Caption: Experimental workflow for the cycloheximide chase assay.
Procedure:
-
Seed 501mel cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with 50 µM this compound or DMSO for 16 hours.[2] A positive control group can be treated with 10 µM MG132 to inhibit proteasomal degradation.
-
Add 100 µM cycloheximide to all wells to inhibit new protein synthesis.[2]
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ETV1 and a loading control (e.g., Actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and plot the relative ETV1 protein level against time to determine the protein half-life in the presence and absence of this compound.
Cell Invasion Assessment (Matrigel Invasion Assay)
This protocol assesses the impact of this compound on the invasive potential of 501mel cells.
Materials:
-
501mel cells
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BRD32048 Reporter Assay for ETV1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ets Variant Transcription Factor 1 (ETV1), also known as ER81, is a member of the PEA3 subfamily of ETS transcription factors.[1] ETV1 plays a crucial role in various physiological processes, including neuronal development and cell differentiation.[2][3] However, aberrant ETV1 expression and activity are strongly implicated in the progression of several cancers, including prostate cancer, melanoma, and gastrointestinal stromal tumors (GIST).[4][5] As a transcription factor, ETV1 regulates the expression of a suite of downstream target genes involved in cell proliferation, invasion, and metastasis, such as Matrix Metalloproteinases (MMPs).[6]
The transcriptional activity of ETV1 is regulated by upstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway, which leads to ETV1 phosphorylation and stabilization.[4] Furthermore, the histone acetyltransferase p300 acetylates ETV1 at key lysine (B10760008) residues (K33 and K116), a post-translational modification critical for its stability and transcriptional coactivator function.[1][4]
Given its oncogenic role, ETV1 has emerged as a promising therapeutic target. BRD32048 is a small molecule inhibitor that directly binds to ETV1.[7][8] Mechanistically, this compound disrupts the interaction between ETV1 and p300, thereby inhibiting p300-dependent acetylation of ETV1.[7] This leads to the proteasomal degradation of ETV1 and subsequent downregulation of its transcriptional program. A luciferase reporter assay utilizing an ETV1-responsive promoter, such as that of MMP1 or MMP7, provides a robust and quantitative method to assess ETV1 transcriptional activity and the efficacy of inhibitors like this compound.[6][9]
Data Presentation
The following table summarizes the quantitative data available for the effect of this compound on ETV1 activity.
| Compound | Assay Type | Cell Line | Target Promoter | Readout | Result | Reference |
| This compound | Luciferase Reporter Assay | 501mel (Melanoma) | ETV1-responsive reporter | Luciferase Activity | ~50% suppression of luciferase activity | [7] |
| This compound | Direct Binding Assay (SPR) | In vitro | Purified ETV1 protein | Binding Affinity (KD) | 17.1 µM | [1][8][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ETV1 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for the this compound ETV1 Reporter Assay.
Experimental Protocols
I. Principle
This protocol describes a dual-luciferase reporter assay to quantitatively measure the transcriptional activity of ETV1 and assess the inhibitory effect of this compound. Cells are co-transfected with an ETV1 expression vector, a firefly luciferase reporter construct driven by an ETV1-responsive promoter (e.g., MMP1 or MMP7), and a Renilla luciferase vector for normalization of transfection efficiency. Treatment with this compound is expected to decrease ETV1-mediated firefly luciferase expression in a dose-dependent manner.
II. Materials
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, LNCaP, or 501mel).
-
Plasmids:
-
ETV1 expression vector (e.g., pCMV-ETV1)
-
Firefly luciferase reporter vector with an ETV1-responsive promoter (e.g., pGL3-MMP1-Luc or pGL3-MMP7-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD)
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dual-Luciferase Reporter Assay System: (e.g., Promega, Thermo Fisher Scientific)
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
III. Detailed Methodology
A. Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed 2 x 104 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium. Ensure even cell distribution.
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 100 ng of the firefly luciferase reporter plasmid, 50 ng of the ETV1 expression plasmid, and 10 ng of the Renilla luciferase control plasmid in 10 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 10 µL of serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add 20 µL of the transfection complex to each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
B. This compound Treatment
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: After the 24-48 hour post-transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a CO2 incubator.
C. Luciferase Assay
-
Reagent Preparation: Prepare the luciferase assay reagents according to the manufacturer's protocol. Allow reagents to equilibrate to room temperature before use.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminometer Measurement:
-
Program the luminometer to inject 100 µL of the firefly luciferase substrate and measure the luminescence (2-second pre-read delay, 10-second measurement).
-
Following the firefly reading, inject 100 µL of the Stop & Glo® reagent (or equivalent) and measure the Renilla luciferase luminescence.
-
IV. Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Normalized RLU = (Firefly Luciferase Activity) / (Renilla Luciferase Activity)
-
-
Calculation of Percent Inhibition:
-
Average the normalized RLU for the vehicle control wells.
-
For each this compound concentration, calculate the percent inhibition using the following formula:
-
Percent Inhibition = [1 - (Normalized RLU of treated sample / Average Normalized RLU of vehicle control)] x 100
-
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ETV1 transcriptional activity.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Acetylation-Mediated Transcriptional Activation of the ETS Protein ER81 by p300, P/CAF, and HER2/Neu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating the BRD32048-ETV1 Interaction via Pull-Down Assay
Introduction
ETV1 (ETS Variant Transcription Factor 1) is an oncogenic transcription factor implicated in the progression of various cancers, including prostate cancer, Ewing sarcoma, and melanoma.[1][2] As a transcription factor, ETV1 has traditionally been considered a challenging therapeutic target.[1][2] The discovery of BRD32048, a small molecule that directly binds to ETV1, has opened new avenues for pharmacological intervention.[1][3] this compound modulates ETV1-driven transcriptional activity and cancer cell invasion by inhibiting its p300-dependent acetylation, which subsequently promotes its degradation.[2][3]
This document provides a detailed protocol for a compound-centric pull-down assay to validate and study the interaction between this compound and the ETV1 protein. This assay is a powerful tool for confirming direct binding in a cellular context, identifying interacting partners, and elucidating the mechanism of action of small molecule inhibitors.
Quantitative Data
The direct interaction between this compound and ETV1 has been quantified using surface plasmon resonance (SPR), providing key binding affinity data.
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| This compound | ETV1 | Surface Plasmon Resonance (SPR) | 17.1 μM | [4][5][6] |
Signaling Pathway and Mechanism of Action
This compound directly engages ETV1, leading to a cascade of events that culminates in the degradation of the ETV1 protein. This mechanism bypasses the need to interfere with ETV1's DNA binding capacity.[3] The small molecule inhibits the acetylation of ETV1 by the histone acetyltransferase p300, a critical post-translational modification that stabilizes the ETV1 protein.[3][7] By preventing acetylation, this compound marks ETV1 for proteasomal degradation, reducing its cellular levels and suppressing its transcriptional program.[3]
Experimental Protocols
Protocol 1: this compound-Conjugated Bead Pull-Down Assay
This protocol details the procedure for precipitating endogenous or overexpressed ETV1 from cell lysates using this compound covalently linked to affinity beads.[3]
Experimental Workflow
The workflow involves immobilizing the small molecule bait (this compound) on beads, incubating with cell lysate containing the prey protein (ETV1), washing away non-specific binders, and finally eluting and detecting the captured protein.
A. Materials and Reagents
-
This compound: Small molecule inhibitor.
-
Affinity Beads: Isocyanate-activated magnetic beads or sepharose beads.
-
Cell Lines: LNCaP (endogenous ETV1) or HEK293T cells transiently transfected with an ETV1 expression vector (e.g., Flag-HA-tagged ETV1).[3]
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli Sample Buffer.
-
Antibodies: Primary antibody against ETV1, appropriate HRP-conjugated secondary antibody.
-
Control Beads: Unconjugated (mock-activated) beads to control for non-specific binding.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
B. Procedure
Step 1: Preparation of this compound-Conjugated Beads Note: This step is based on the isocyanate chemistry approach mentioned in the literature.[3] Handle isocyanates with care in a well-ventilated fume hood.
-
Resuspend isocyanate-activated beads in anhydrous solvent (e.g., DMF or DMSO) as per the manufacturer's instructions.
-
Dissolve this compound in the same anhydrous solvent to a final concentration of 1-5 mM.
-
Add the this compound solution to the bead slurry. The final volume should allow for proper mixing.
-
Incubate the reaction overnight at room temperature with gentle end-over-end rotation.
-
Quench any unreacted isocyanate groups by adding a quenching buffer (e.g., a buffer containing Tris or ethanolamine).
-
Wash the beads extensively with wash buffer to remove unconjugated compound.
-
Resuspend the conjugated beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C. Prepare mock-conjugated beads in parallel by following the same procedure without adding this compound.
Step 2: Preparation of Cell Lysate
-
Culture LNCaP or ETV1-transfected HEK293T cells to ~80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
Step 3: Pull-Down (Binding)
-
For each pull-down reaction, use 500 µg to 1 mg of total protein lysate.
-
Pre-clear the lysate by incubating it with mock-conjugated control beads for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads themselves.
-
Pellet the pre-clearing beads and transfer the supernatant to a new tube.
-
Add 20-30 µL of the this compound-conjugated bead slurry (and mock beads for a negative control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
Step 4: Washing
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to ensure removal of non-specifically bound proteins.
Step 5: Elution
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Pellet the beads, and collect the supernatant which contains the eluted proteins.
Step 6: Analysis by Western Blot
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for ETV1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. A band corresponding to the molecular weight of ETV1 in the lane with this compound-beads, but not in the mock-bead lane, confirms a specific interaction.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ETV1 — Koehler Lab [koehlerlab.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for BRD32048 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD32048 is a small molecule inhibitor that has emerged as a valuable tool for studying gene expression regulated by the ETS variant 1 (ETV1) transcription factor.[1][2][3][4] ETV1 is an oncogenic transcription factor implicated in the progression of several cancers, including prostate cancer and melanoma, making it a compelling target for therapeutic development.[1][2][3][5] this compound offers a pharmacological approach to probe ETV1 function, and this document provides detailed application notes and protocols for its use in gene expression analysis.
This compound is a 1,3,5-triazine (B166579) derivative that directly binds to ETV1.[1][2][3] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 protein.[1][2][3][5] This leads to a modulation of ETV1-mediated transcriptional activity and can inhibit cancer cell invasion.[1][2][3]
Mechanism of Action
This compound directly interacts with the ETV1 protein. This binding event interferes with the post-translational modification of ETV1, specifically its acetylation by the histone acetyltransferase p300.[1][5] The inhibition of acetylation leads to ETV1 instability and its subsequent degradation, thereby reducing its ability to regulate the transcription of its target genes.[1][5]
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line(s) | Reference |
| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | In vitro (purified ETV1 protein) | [5][6][7][8] |
| Effective Concentration (Luciferase Assay) | ~10 µM (causes ~50% suppression) | MMP1 promoter-luciferase reporter assay | 501mel melanoma cells | [1] |
| Effective Concentration (Gene Expression Signature) | 20 µM | Microarray analysis of endogenous ETV1 target genes | LNCaP prostate cancer cells | [1] |
| Effective Concentration (Cell Invasion Assay) | 20-100 µM (dose-dependent inhibition) | Collagen-based invasion assay | ETV1-reliant cancer cells | [7] |
| Cell Proliferation | No significant effect up to 100 µM over 4 days | CellTiter-Glo assay | Various | [1] |
Experimental Protocols
General Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for investigating the impact of this compound on the expression of ETV1 target genes.
Caption: General workflow for this compound gene expression analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line known to express ETV1 and exhibit some level of dependency on its activity. LNCaP (prostate cancer) and 501mel (melanoma) cells have been used in published studies.[1]
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays). Allow cells to adhere and reach approximately 50-70% confluency.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). Always include a vehicle-only (e.g., DMSO) control.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period. For gene expression analysis, a 16-hour incubation has been shown to be effective.[1] For phenotypic assays, longer incubation times (e.g., 24-96 hours) may be necessary.
Protocol 2: Gene Expression Analysis via RT-qPCR
This protocol is for validating changes in the expression of specific ETV1 target genes.
-
RNA Extraction : Following treatment with this compound, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol. The use of a kit like the Qiagen RNeasy Kit is recommended.[1]
-
RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis : Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR) :
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.[9]
-
Protocol 3: Global Gene Expression Analysis via RNA-Sequencing (General Protocol)
For a comprehensive, unbiased analysis of transcriptional changes induced by this compound, RNA-sequencing (RNA-seq) is the method of choice.
-
RNA Extraction and QC : Extract high-quality total RNA as described in Protocol 2. Ensure high RNA integrity (RIN > 8).
-
Library Preparation :
-
Start with 100 ng to 1 µg of total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing : Sequence the prepared libraries on a suitable next-generation sequencing platform.
-
Data Analysis :
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.[10]
-
Protocol 4: Luciferase Reporter Assay for ETV1 Transcriptional Activity
This assay provides a quantitative readout of ETV1's ability to activate transcription from a specific promoter.
-
Cell Transfection : Co-transfect cells (e.g., 501mel) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene downstream of an ETV1-responsive promoter (e.g., the MMP1 promoter).[1]
-
A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency.
-
-
Cell Seeding and Treatment : After 24 hours, re-seed the transfected cells into a 96-well plate. Allow them to adhere, then treat with this compound (e.g., 10 µM) or vehicle control for another 24 hours.[1]
-
Lysis and Luminescence Measurement : Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[1]
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the percent inhibition of ETV1 transcriptional activity.
Protocol 5: Immunoprecipitation and Western Blot for ETV1 Acetylation and Stability
This protocol allows for the direct assessment of this compound's effect on ETV1 protein levels and its acetylation status.
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (for acetylation) :
-
Incubate a portion of the cell lysate with an anti-ETV1 antibody (or an anti-Flag antibody if using tagged ETV1) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blotting :
-
Separate the proteins from the whole-cell lysates (for ETV1 stability) or the immunoprecipitated samples (for acetylation) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against ETV1 (for stability) or an anti-acetyl-lysine antibody (for acetylation). Also, probe for a loading control like β-actin for whole-cell lysates.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis : Quantify the band intensities to determine the relative levels of total ETV1 protein or acetylated ETV1. A decrease in the ETV1 band intensity in this compound-treated samples indicates compound-induced degradation. A decrease in the acetyl-lysine signal from the immunoprecipitated ETV1 indicates inhibition of acetylation.[1]
Concluding Remarks
This compound is a potent and specific chemical probe for interrogating the function of the ETV1 transcription factor. The protocols outlined in this document provide a framework for utilizing this compound to study its effects on gene expression, from validating individual target genes to global transcriptomic profiling. By correlating changes in gene expression with protein-level modifications and cellular phenotypes, researchers can gain valuable insights into the biological consequences of ETV1 inhibition in various disease models.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ETV1 — Koehler Lab [koehlerlab.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Genetic analysis of human RNA binding motif protein 48 (RBM48) reveals an essential role in U12-type intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional profiles and common genes link lung cancer with the development and severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of BRD32048 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD32048 is a small molecule inhibitor that directly binds to the ETV1 transcription factor, modulating its transcriptional activity and promoting its degradation.[1][2][3] Accurate and consistent preparation of a this compound stock solution is critical for reliable experimental results in studies investigating ETV1-driven cancers.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and reproducibility in research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 314.39 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥95% - ≥98% | [4][5] |
| Solubility in DMSO | 30 mg/mL to 125 mg/mL (ultrasonication may be required) | [1][4][5][6] |
| Solubility in DMF | ~30 mg/mL | [5][6] |
| Solubility in Ethanol | ~2 mg/mL | [5][6] |
| Solubility in Aqueous Buffer | Sparingly soluble. For maximum solubility, first dissolve in DMSO and then dilute in aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | [5][6] |
| Storage of Solid Compound | -20°C for up to 4 years or 4°C (protect from light). | [1][5][6] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Protect from light. | [1][4][7][8] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Centrifuge the vial briefly to ensure all the powder is at the bottom.[9]
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.144 mg of this compound (Molecular Weight = 314.39 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO. For higher concentrations, such as the 125 mg/mL mentioned in some sources, the use of newly opened, hygroscopic DMSO and ultrasonication is recommended to ensure complete dissolution.[1][7]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief ultrasonication may be necessary to aid dissolution, but avoid excessive heat to prevent degradation.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials.[1][7][9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7][8] Always protect the stock solution from light.[1][7][8]
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10] To prevent precipitation of the compound in the aqueous medium, it is recommended to make serial dilutions of the DMSO stock in DMSO first, before adding the final diluted sample to the aqueous buffer or medium.[11]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the ETV1 signaling pathway.
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETV1 Inhibitor, this compound [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for BRD32048 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD32048, a small molecule inhibitor of the ETV1 transcription factor, in cancer research. The following sections detail its mechanism of action, recommended treatment concentrations for various in vitro experiments, and protocols for its application.
Introduction
This compound is a valuable chemical probe for studying the biological functions of ETV1, an ETS family transcription factor implicated in the progression of several cancers, including prostate cancer and melanoma.[1][2] It acts by directly binding to ETV1, leading to a cascade of events that ultimately inhibit its transcriptional activity and oncogenic functions.[1][3]
Mechanism of Action
This compound functions by directly binding to the ETV1 protein.[1][3] This interaction disrupts the association between ETV1 and the histone acetyltransferase p300.[4] Consequently, p300-dependent acetylation of ETV1 is inhibited, which in turn promotes the proteasomal degradation of ETV1.[1][2][3][4] The reduction in ETV1 protein levels leads to a modulation of its transcriptional signature and an inhibition of ETV1-driven cellular processes such as invasion.[1][3]
Potency and Selectivity
The following table summarizes the known binding affinity and effective concentrations of this compound in various experimental settings.
| Parameter | Value | Species | Assay Type | Cell Line(s) | Reference |
| Binding Affinity (KD) | 17.1 µM | Human | Surface Plasmon Resonance (SPR) | N/A (Purified Protein) | [2][4] |
| Reporter Assay | 10 µM | Human | Luciferase Reporter Assay | 501mel | [1] |
| Gene Expression Analysis | 20 µM | Human | Microarray | LNCaP, SK-MEL-28 | [1] |
| Cell Invasion Assay | 20-100 µM (Dose-dependent inhibition) | Human | Collagen-based Invasion Assay | Primary melanocytes, LNCaP, 501mel | [1] |
| ETV1 Stability Assay | 50 µM | Human | Cycloheximide Chase Assay | LNCaP, 501mel | [1] |
| ETV1 Acetylation Assay | 50 µM | Human | Immunoprecipitation & Western Blot | LNCaP, 501mel | [1] |
Note on Cytotoxicity: In ETV1-dependent cell lines (LNCaP and 501mel), this compound showed no significant impairment of cell proliferation at concentrations of 20, 50, and 100 µM over a 4-day period. This suggests that the observed inhibitory effects on invasion are not a secondary consequence of general cytotoxicity at these concentrations.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, 501mel)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate for the desired treatment duration (e.g., 72-96 hours).
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO control wells.
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, if applicable.
-
Protocol 2: In Vitro Cell Invasion Assay
This protocol outlines a method to evaluate the effect of this compound on the invasive capacity of cancer cells using a Boyden chamber assay.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Boyden chamber inserts (e.g., Matrigel-coated, 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's protocol.
-
-
Cell Preparation:
-
Serum-starve the cells overnight.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM, 100 µM) or a DMSO vehicle control.
-
-
Invasion Assay Setup:
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 50,000-100,000 cells in 200 µL of the serum-free medium containing this compound or DMSO into the upper chamber of the insert.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Normalize the results to the DMSO control.
-
Experimental Workflow Diagram
The following diagram provides a general workflow for investigating the effects of this compound.
Caption: General experimental workflow for this compound.
References
Troubleshooting & Optimization
BRD32048 Technical Support Center: Solubility and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of BRD32048 in cell culture applications. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with good solubility in several organic solvents but is sparingly soluble in aqueous solutions.[1] For detailed solubility data, please refer to the table below.
Q2: Can I dissolve this compound directly in cell culture media like DMEM or RPMI-1640?
A2: Direct dissolution of this compound in aqueous-based cell culture media is not recommended due to its low aqueous solubility.[1] This can lead to precipitation of the compound, resulting in inaccurate dosing and potential cytotoxicity from the precipitate itself. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.
Q3: My this compound precipitated when I added the DMSO stock to my cell culture medium. What went wrong and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This "crashing out" occurs because the compound's solubility dramatically decreases as the percentage of the organic solvent is reduced. To prevent this, it is crucial to follow a careful dilution protocol. Key factors include the final concentration of both the compound and the DMSO, as well as the dilution technique. Please refer to the detailed experimental protocol for a step-by-step guide.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, is generally considered safe for most cell lines. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability of at least 4 years.[1] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 6 months | [2] |
| Aqueous Solution | Not Recommended | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 314.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 3.144 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a step-by-step method to minimize precipitation when diluting the DMSO stock solution into your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.
-
Sterile tubes for dilution.
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting up and down.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plate or flask containing cells and the final volume of medium. For example, to achieve a 10 µM final concentration in 2 mL of medium, add 20 µL of the 100 µM intermediate solution.
-
Direct Dilution (for very low final concentrations): If preparing an intermediate dilution is not practical, you can add a very small volume of the high-concentration stock directly to a large volume of pre-warmed medium while gently swirling the plate or tube. The key is to ensure rapid and thorough mixing to avoid localized high concentrations of DMSO and the compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | The final concentration of this compound exceeds its solubility in the final medium/DMSO mixture. | - Lower the final working concentration of this compound.- Perform a serial dilution in pre-warmed media to avoid "solvent shock".- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Cloudiness or Precipitate in Stock Solution | The stock solution was not prepared correctly or has been stored improperly. | - Ensure you are using anhydrous DMSO.- Vortex thoroughly and warm gently if needed to ensure complete dissolution.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Inconsistent Experimental Results | Inaccurate dosing due to precipitation or degradation of the compound. | - Visually inspect the media for any signs of precipitation before adding to cells.- Prepare fresh dilutions for each experiment from a properly stored stock solution.- Always include appropriate positive and negative controls in your experiments. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Experimental Workflow for this compound Solution Preparation
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing BRD32048 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BRD32048. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize the concentration of this compound for maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to the ETS variant 1 (ETV1) transcription factor.[1][2][3] Its primary mechanism involves inhibiting the p300-dependent acetylation of ETV1, which subsequently promotes the proteasome-dependent degradation of the ETV1 oncoprotein.[1][2][3][4] This leads to a reduction in ETV1-mediated transcriptional activity and has been shown to inhibit the invasion of cancer cells that are dependent on ETV1.[1][5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, it is advisable to test a broad, logarithmic dilution series to establish a dose-response curve for your specific cell line. A common starting range is from 1 nM to 100 µM.[6] Published studies have demonstrated that this compound can effectively prevent the invasion of ETV1-reliant cancer cells in vitro at concentrations ranging from 20 µM to 100 µM.[4] A concentration of approximately 50 µM has been shown to promote ETV1 degradation.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, dissolve the compound in 100% DMSO. It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically at or below 0.1%, to prevent solvent-induced cytotoxicity.[6][7] For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots can be stored at -20°C for up to six months or at -80°C for longer-term stability.[8] Always protect the compound from light.[8]
Q4: Does serum in the culture medium affect the activity of this compound?
A4: Serum proteins have the potential to bind to small molecules, which can reduce the effective concentration of the compound available to the cells.[6] When interpreting your results, it is important to consider this possibility. If you suspect significant interference from serum proteins, you may need to conduct experiments in serum-free or reduced-serum conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Binding Affinity and Effective Concentrations
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (KD) | 17.1 µM | In vitro (Surface Plasmon Resonance) | [1][2][4][8] |
| Effective Concentration (Invasion Assay) | 20 - 100 µM | ETV1-reliant cancer cells | [4] |
| Concentration for ETV1 Degradation | ~50 µM | LNCaP & 501mel cells |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Primary Solvent | DMSO | [4] |
| Maximum Final DMSO % in Media | ≤ 0.1% (recommended), up to 0.5% may be tolerated | [6][7] |
| Stock Solution Storage | Aliquot and store at -20°C (up to 6 months) or -80°C | [8] |
| Storage Conditions | Protect from light | [8] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[6]
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add fresh culture medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control for your assay if available.
-
-
Incubation: Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours), depending on the desired endpoint.[6]
-
Assay Measurement: Perform the desired assay to measure the effect of the compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a functional assay (e.g., invasion assay), or a target-specific biomarker analysis (e.g., Western blot for ETV1 levels).
-
Data Analysis: Plot the assay results against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: In Vitro Cell Invasion Assay
This protocol provides a general workflow to assess the effect of this compound on cancer cell invasion.
-
Prepare Invasion Chambers: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers) according to the manufacturer's instructions.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 105 cells/mL.
-
-
Treatment and Seeding:
-
In the upper chamber, add 500 µL of the cell suspension.
-
Add this compound at the desired final concentrations (e.g., 20 µM, 50 µM, 100 µM) to the upper chamber. Include a DMSO vehicle control.
-
In the lower chamber, add 750 µL of a chemoattractant (e.g., medium containing 10% fetal bovine serum).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and compare the number of invaded cells in the this compound-treated wells to the vehicle control.
-
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range, up to 100 µM.[4][6] Ensure your dose-response curve extends to a sufficiently high concentration to observe a plateau. |
| Compound instability. | Ensure the compound has been stored correctly (aliquoted, at -20°C or -80°C, protected from light).[8] Prepare fresh dilutions from a stock solution for each experiment.[6] |
| Insensitive cell line. | Confirm that your cell line expresses ETV1 and is dependent on its activity for the phenotype you are measuring. Use a positive control cell line known to be sensitive to ETV1 inhibition if possible. Note that this compound does not affect cell lines like PC3 that are not dependent on ETV1 for invasion. |
| Assay insensitivity. | Use a known positive control for your assay to confirm it is working correctly. Ensure the assay endpoint is relevant to ETV1 function. |
Issue 2: High level of cell death observed across all concentrations, including low ones.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | The observed effect may be due to general toxicity rather than specific inhibition of ETV1. Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[6] |
| High DMSO concentration. | Ensure the final DMSO concentration in your culture medium is not exceeding 0.1-0.5%.[6][7] Always run a vehicle control with the same final DMSO concentration to assess its effect on cell viability.[7] |
Issue 3: Compound precipitates when diluted in aqueous buffer.
| Possible Cause | Solution |
| Exceeded aqueous solubility limit. | Try lowering the final concentration of this compound in your assay.[7] Prepare fresh dilutions and do not use a solution that has already precipitated.[7] |
| Suboptimal buffer conditions. | The solubility of some compounds can be pH-dependent. Experiment with different pH values in your buffer to find the optimal range for solubility.[7] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Logic Diagram
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETV1 — Koehler Lab [koehlerlab.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
BRD32048 off-target effects in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD32048 in in vitro experiments. The information focuses on potential off-target effects and how to address them in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a small molecule identified through small-molecule microarray screens that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2] It modulates ETV1-mediated transcriptional activity and the invasion of cancer cells driven by ETV1.[2] The binding affinity (KD) of this compound to ETV1 has been determined to be 17.1 µM.[3][4]
Q2: What is the mechanism of action of this compound?
This compound inhibits the p300-dependent acetylation of ETV1, which in turn promotes the degradation of the ETV1 protein.[1][2] This action is independent of ETV1's DNA-binding capacity.[1] By reducing ETV1 protein levels, this compound effectively inhibits its transcriptional functions.
Q3: Has a comprehensive off-target profile for this compound been published?
Currently, there is no publicly available comprehensive off-target profile for this compound, such as a broad kinase panel (kinome scan) or a safety screening panel against a wide range of receptors and enzymes. The initial discovery studies noted that while this compound showed selectivity for ETV1 over more than 100 other proteins in a small-molecule microarray screen, the possibility of off-target effects could not be entirely ruled out.[1]
Q4: Are there any known off-target interactions for this compound?
As of the latest available information, no specific off-target proteins or kinases that bind to this compound with significant affinity have been reported in the scientific literature.
Q5: I am observing a phenotype in my cells that is not consistent with ETV1 inhibition. Could this be an off-target effect of this compound?
It is possible that an unexpected phenotype could be due to an off-target effect. Since a complete off-target profile is not available, it is recommended to perform control experiments to investigate this possibility. Please refer to the Troubleshooting Guide below for suggested experimental approaches.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing off-target effects in your in vitro experiments, the following guide provides a systematic approach to help you investigate and interpret your results.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not aligning with known ETV1 function. | Off-target activity of this compound. | 1. Perform control experiments: Use a structurally related but inactive analog of this compound if available. This can help differentiate between specific on-target effects and non-specific or off-target effects of the chemical scaffold.2. Use a rescue experiment: If possible, overexpress a form of ETV1 that is resistant to this compound's mechanism of action to see if the on-target phenotype is restored while the suspected off-target effect persists.3. Employ a secondary ETV1 inhibitor: Use another validated ETV1 inhibitor with a different chemical structure to see if it recapitulates the on-target phenotype without causing the unexpected effect. |
| Inconsistent results between different cell lines. | Cell line-dependent off-target effects or differential importance of ETV1. | 1. Characterize ETV1 expression and dependency: Confirm that your cell lines of interest express ETV1 and are dependent on its activity for the phenotype you are measuring.2. Test in ETV1-negative cell lines: Treat cell lines that do not express ETV1 with this compound to see if the unexpected phenotype is still observed. This can provide strong evidence for an off-target effect. |
| High concentration required to see an effect, leading to concerns about specificity. | Low potency or off-target engagement at higher concentrations. | 1. Perform a dose-response curve: Carefully determine the EC50 for the on-target effect (e.g., reduction in ETV1 target gene expression) and the unexpected phenotype. A significant separation between these two values can suggest an off-target effect at higher concentrations.2. Consider cellular accumulation: The effective intracellular concentration of the compound may be higher than the concentration in the media. |
Experimental Protocols
Protocol 1: Western Blot for ETV1 Degradation
This protocol allows for the direct assessment of the on-target effect of this compound by measuring the degradation of the ETV1 protein.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-ETV1, anti-beta-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 1, 5, 10, 20, 50 µM) and a DMSO vehicle control for a predetermined time (e.g., 16-24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ETV1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of ETV1 degradation.
Protocol 2: qRT-PCR for ETV1 Target Gene Expression
This protocol measures the functional consequence of ETV1 inhibition by quantifying the mRNA levels of known ETV1 target genes.
Materials:
-
Treated cell lysates from Protocol 1 or a parallel experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ETV1 target genes (e.g., MMP1, c-fos) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from cells treated with this compound and DMSO.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for ETV1 target genes and a housekeeping gene for normalization.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating suspected off-target effects.
References
BRD32048 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BRD32048 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in aqueous solution?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is sparingly soluble in aqueous buffers, and for optimal experimental outcomes, it is advised to prepare fresh solutions immediately before use.
Q2: How should I prepare an aqueous solution of this compound?
To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[1] For example, a 1:1 solution of DMSO:PBS (pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/mL.[1]
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?
Yes, inconsistent results can be a strong indicator of compound degradation. This compound, having a 1,3,5-triazine (B166579) core, may be susceptible to degradation under certain experimental conditions. Factors that can influence its stability in aqueous solutions include pH, light exposure, and temperature.
Q4: What are the potential degradation pathways for this compound in my experiments?
While specific degradation pathways for this compound have not been extensively published, compounds with a 1,3,5-triazine scaffold can undergo the following:
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis, a reaction that is often dependent on the pH of the solution. This can become more significant in acidic or alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of triazine compounds.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
Q5: Are there any signs of degradation I can look for in my this compound solution?
Visual inspection of your solution for any changes in color or the appearance of precipitates can be an initial indicator of degradation or solubility issues. However, the absence of these signs does not guarantee stability. The most reliable way to assess the stability of this compound in your specific experimental setup is to perform analytical tests, such as HPLC, to check for the appearance of degradation products over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in an experiment. | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider adding the compound at multiple time points. Minimize the time the compound spends in aqueous solution before being added to the assay. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., light exposure, temperature fluctuations). | Standardize your experimental setup to minimize variations. Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a constant and controlled temperature throughout your experiments. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products from this compound. | If you suspect degradation, you can perform a forced degradation study to identify potential degradation products. This can help in developing an analytical method that can distinguish between the parent compound and its degradants. |
| Precipitate formation in the aqueous solution. | Poor solubility or degradation of this compound. | Ensure you are not exceeding the solubility limit of this compound in your aqueous buffer. Consider adjusting the percentage of co-solvent (e.g., DMSO) if your experiment allows, but be mindful of its potential effects on your assay. Prepare solutions fresh to minimize the chance of degradation-induced precipitation. |
Experimental Protocols: Assessing this compound Stability
To investigate the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
This protocol is a general guideline and should be adapted to your specific laboratory capabilities and experimental needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an organic solvent where it is highly soluble, such as DMSO, at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL.
-
Incubate at room temperature.
-
Take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 50 µg/mL.
-
Incubate at room temperature.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Dilute the stock solution with your experimental buffer to a final concentration of 50 µg/mL.
-
Incubate at an elevated temperature (e.g., 60°C or 80°C).
-
Take samples at various time points.
-
-
Photodegradation:
-
Dilute the stock solution with your experimental buffer to a final concentration of 50 µg/mL.
-
Expose the solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Take samples at various time points.
-
3. Sample Analysis by HPLC:
-
Method: A reverse-phase HPLC method with UV detection is a common choice for stability-indicating assays.
-
Column: A C18 column is often suitable for small molecules like this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient should be optimized to separate the parent this compound peak from any potential degradation products.
-
Detection: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which is 269 nm.[1]
-
Analysis:
-
Inject the samples from the different stress conditions and time points.
-
Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Data Presentation:
The quantitative data from the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (RT) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (RT) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Thermal (60°C) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolytic | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for assessing its stability.
References
troubleshooting BRD32048 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BRD32048 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable, 1,3,5-triazine (B166579) small molecule that functions as a direct inhibitor of the ETV1 transcription factor.[1][2] Its mechanism does not involve blocking the DNA-binding activity of ETV1.[1][3] Instead, this compound binds to ETV1 and selectively inhibits its acetylation by the p300 histone acetyltransferase.[1][2] This lack of acetylation promotes the proteasome-dependent degradation of the ETV1 oncoprotein, thereby reducing its transcriptional activity and downstream effects like cancer cell invasion.[1][2][4]
Q2: What is the binding affinity of this compound for ETV1? A2: this compound binds directly and reversibly to ETV1 with a dissociation constant (KD) of approximately 17.1 µM, as determined by surface plasmon resonance (SPR).[1][4][5][6]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically supplied as an off-white powder and is soluble in DMSO at concentrations up to 100 mg/mL. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. Following reconstitution, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7][8] Stock solutions are reported to be stable for up to 6 months when stored at -20°C.[9]
Q4: In which cell lines are this compound's effects most pronounced? A4: The effects of this compound are highly dependent on the cellular context. It is most effective in cancer cell lines that are dependent on ETV1 for functions like invasion and transcription.[1] Examples include the prostate cancer cell line LNCaP and the melanoma cell line 501mel.[1][9] Conversely, it shows minimal to no effect in cell lines that are not dependent on ETV1, such as the PC3 prostate cancer line or the SK-MEL-28 melanoma line, which can serve as excellent negative controls.[1][3]
Quantitative Data Summary
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₆O | [6] |
| Molecular Weight | 314.39 g/mol | |
| Appearance | Off-white powder | |
| Solubility | DMSO: up to 100 mg/mL | |
| DMF: 30 mg/mL | [6] | |
| Ethanol: 2 mg/mL | [6] | |
| Binding Target | ETV1 Transcription Factor | [1][4] |
| Binding Affinity (KD) | ~17.1 µM | [1][4][5] |
| Storage Temperature | -20°C or -80°C |[6] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Concentration | Rationale | Source(s) |
|---|---|---|---|
| Reporter Assays | 10 - 20 µM | Effective for modulating ETV1 transcriptional signature. | [1] |
| Cell Invasion Assays | 20 - 100 µM | Dose-dependent inhibition of invasion in ETV1-reliant cells. | [1][6] |
| ETV1 Degradation (Western Blot) | ~50 µM | Concentration shown to inhibit ETV1 acetylation and promote degradation. | [1][9] |
| Target Engagement (CETSA) | 10 - 50 µM | To induce a detectable thermal shift in ETV1 stability. |[10][11] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Inactivity of BRD32048 in SK-MEL-28 Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of efficacy with BRD32048 in the SK-MEL-28 human melanoma cell line. This document provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to diagnose potential issues and understand the underlying biological context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor that directly binds to the ETV1 transcription factor.[1][2] Its primary mechanism of action is to inhibit the p300-dependent acetylation of ETV1.[3][4] This lack of acetylation marks the ETV1 protein for proteasomal degradation, thereby reducing its stability and downstream transcriptional activity.[1][3][5]
Q2: What is the most likely reason for this compound's inactivity in SK-MEL-28 cells?
The primary reason for this compound's lack of activity in SK-MEL-28 cells is likely cell-line specific biology. Published research has shown that, unlike other sensitive cell lines (e.g., LNCaP, 501mel), ETV1 is not found to be acetylated in SK-MEL-28 cells, even when the acetyltransferase p300 is overexpressed.[3] Since this compound's mechanism is dependent on inhibiting an existing acetylation process, its inactivity is expected in a system where the target protein is not acetylated.
Q3: Is ETV1 expressed in the SK-MEL-28 cell line?
Yes, SK-MEL-28 cells have been used in studies involving ETV1, including experiments where tagged ETV1 is expressed to study its stability.[6] However, endogenous expression levels of any protein can vary based on culture conditions and passage number. It is always recommended to verify the expression of the target protein (ETV1) in your specific batch of cells.
Q4: How can I confirm my this compound compound is potent and active?
To validate your compound, you should perform a parallel experiment using a positive control cell line known to be sensitive to this compound. The 501mel melanoma cell line, which harbors an ETV1 gene amplification, is a documented sensitive model where this compound has been shown to suppress ETV1-mediated reporter activity.[3]
Q5: Could general drug resistance mechanisms in SK-MEL-28 be responsible for the inactivity?
While SK-MEL-28 cells can develop resistance to other drugs, such as BRAF inhibitors, through mechanisms like the activation of survival pathways (e.g., PI3K/AKT) or the expression of drug efflux pumps (e.g., ABCB5), these are less likely to be the primary cause of this compound inactivity.[7][8] The fundamental lack of ETV1 acetylation in this cell line is the most direct explanation.[3]
Section 2: Troubleshooting Guide
If this compound is not showing the expected anti-proliferative or molecular effects in your SK-MEL-28 experiments, follow this step-by-step guide to diagnose the issue.
Caption: Troubleshooting workflow for this compound inactivity.
Data Summary Tables
Table 1: Key Characteristics of the SK-MEL-28 Cell Line
| Characteristic | Description | Reference(s) |
| Cell Type | Human Malignant Melanoma | [9][10] |
| Origin | Metastatic site; skin | [9][11] |
| Key Mutation | BRAF (V600E) | [11][12] |
| RAS Status | Wildtype N-Ras | [11][12] |
| ETV1 Acetylation | Not observed, even with p300 overexpression | [3] |
| Growth Properties | Adherent | [10][11] |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Experimental Check | Expected Outcome in SK-MEL-28 | Possible Implication if Outcome Differs |
| Positive Control (501mel) | Cells show sensitivity to this compound | Your this compound stock may be inactive. |
| ETV1 Protein Expression | ETV1 protein is detectable by Western Blot | Your cells may have lost ETV1 expression. |
| ETV1 mRNA Expression | ETV1 transcript is detectable by qPCR | Your cells may have lost ETV1 expression. |
| ETV1 Acetylation (IP-WB) | No acetylated ETV1 is detected | Your cell line differs from published data. |
Section 3: Key Experimental Protocols
Protocol 3.1: Cell Viability Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to measure metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate SK-MEL-28 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Assay:
-
Add 10 µL of MTT (5 mg/mL) or 20 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C. For MTT, a purple formazan (B1609692) precipitate will form.
-
If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.[13]
Protocol 3.2: Western Blotting for ETV1 Expression
This protocol details the detection of total ETV1 protein.[14][15][16]
-
Sample Preparation: Culture SK-MEL-28 cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ETV1 overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Include a loading control like β-actin or GAPDH.
Protocol 3.3: Quantitative Real-Time PCR (qPCR) for ETV1 mRNA
This protocol measures the relative abundance of ETV1 transcripts.[17][18][19]
-
RNA Extraction: Isolate total RNA from SK-MEL-28 cell pellets using a commercial kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix. Include primers specific for ETV1 and a housekeeping gene (e.g., GAPDH, ACTB). A no-template control should be included for each primer set.[20]
-
Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of ETV1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3.4: Immunoprecipitation-Western Blot (IP-WB) for ETV1 Acetylation
This is the critical experiment to confirm the acetylation status of ETV1 in SK-MEL-28 cells.
Caption: Experimental workflow for IP-Western Blot.
-
Cell Lysis: Lyse a large quantity of SK-MEL-28 cells (e.g., from a 10 cm dish) in a non-denaturing IP lysis buffer containing protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific for ETV1 and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them extensively (3-5 times) with cold IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in SDS loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody that recognizes acetylated lysine residues.
-
A parallel blot can be run and probed with an anti-ETV1 antibody to confirm successful immunoprecipitation.
-
Section 4: Signaling Pathway Visualization
The following diagram illustrates the intended molecular pathway of this compound and highlights the critical missing step in SK-MEL-28 cells.
Caption: this compound's mechanism and its disruption in SK-MEL-28.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of vemurafenib-resistant SKMEL-28 melanoma cells with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line SK-MEL-28 (CVCL_0526) [cellosaurus.org]
- 10. bcrj.org.br [bcrj.org.br]
- 11. cancertools.org [cancertools.org]
- 12. mskcc.org [mskcc.org]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 20. idtdna.com [idtdna.com]
BRD32048 Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing BRD32048 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2][3][4] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1.[1][4] This inhibition promotes the degradation of the ETV1 protein, thereby modulating its transcriptional activity and downstream cellular processes such as cell invasion.[1][4]
Q2: What is the binding affinity of this compound to ETV1?
A2: Surface plasmon resonance (SPR) analysis has determined the dissociation constant (KD) of this compound for ETV1 to be approximately 17.1 µM.[2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated activity in cancer cell lines that are dependent on ETV1 signaling. Notably, its effects on inhibiting cell invasion have been observed in the 501mel melanoma cell line and the LNCaP prostate cancer cell line.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in several organic solvents. For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of this compound on my ETV1-dependent cells. What could be the issue?
A5: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Dependency: Confirm that your cell line is indeed dependent on the ETV1 signaling pathway for the phenotype you are measuring. The effects of this compound are context-dependent.
-
Compound Concentration: Ensure you are using an appropriate concentration range. In vitro studies have typically used concentrations between 10 µM and 100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
-
Assay-Specific Conditions: The experimental conditions, such as incubation time and cell density, can influence the outcome. Refer to the detailed experimental protocols for guidance.
Q6: I am observing cytotoxicity in my experiments with this compound. Is this expected?
A6: Studies have shown that this compound, at concentrations up to 100 µM, did not impair the proliferative potential of 501mel and LNCaP cells over a 4-day period in an invasion assay context. If you are observing significant cytotoxicity, consider the following:
-
Concentration: You may be using a concentration that is too high for your specific cell line. A dose-response experiment for viability (e.g., using an MTT or CellTiter-Glo assay) is recommended to establish a non-toxic working concentration range.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level for your cells. A solvent control group is crucial.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules.
Q7: Are there any available data on the effective dose of this compound in animal models?
A7: Currently, there is no publicly available information regarding the effective dose, pharmacokinetics, or toxicity of this compound in in vivo animal models. Published research has primarily focused on its in vitro characterization. One study has noted the need for future research to improve the in vivo potency of this compound.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity of this compound
| Target | Method | Dissociation Constant (KD) |
| ETV1 | Surface Plasmon Resonance (SPR) | 17.1 µM |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Line(s) | Concentration Range | Observed Effect |
| Cell Invasion Assay | 501mel, LNCaP | 20 - 100 µM | Dose-dependent inhibition of invasion |
| ETV1 Transcriptional Reporter Assay | 501mel | 10 µM | Inhibition of luciferase activity |
| ETV1 Acetylation Assay | LNCaP, 501mel | 50 µM | Reduction in ETV1 acetylation |
| ETV1 Transcriptional Signature | LNCaP | 20 µM | Modulation of ETV1 target genes |
| Cell Viability | 501mel, LNCaP | 20, 50, 100 µM | No significant effect on proliferation over 4 days |
Detailed Experimental Protocols
ETV1-Mediated Transcriptional Reporter Assay
This protocol is adapted from studies investigating the effect of this compound on ETV1 transcriptional activity.
-
Cell Seeding: Seed ETV1-dependent cells (e.g., 501mel) in a 96-well plate at a density optimized for your cell line.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid driven by an ETV1-responsive promoter and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours of transfection, treat the cells with this compound at the desired concentrations (a starting concentration of 10 µM has been reported to be effective) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Cell Invasion Assay
This protocol provides a general workflow for assessing the effect of this compound on cancer cell invasion.
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Boyden chambers) according to the manufacturer's protocol.
-
Cell Preparation: Culture ETV1-dependent cells (e.g., LNCaP or 501mel) and serum-starve them for 24 hours prior to the assay.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing this compound at various concentrations (e.g., 20, 50, and 100 µM) or vehicle control. Seed the cells into the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell invasion (typically 24-48 hours).
-
Cell Removal: Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the invading cells on the bottom surface of the membrane.
-
Quantification: Count the number of invaded cells in several microscopic fields and average the results.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Caption: Experimental workflow for the cell invasion assay with this compound.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
BRD32048 Technical Support Center: Cell Viability Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing BRD32048 in conjunction with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2][3][4][5] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 oncoprotein.[1][2][4][5] This leads to a modulation of ETV1-mediated transcriptional activity.[1][2][3][4][5][6][7]
Q2: Does this compound directly impact cell viability?
A2: Studies have shown that the inhibitory effects of this compound on cancer cell invasion are not a result of global impairment of cell viability.[1][4] In ETV1-dependent cell lines, this compound showed no reduction in proliferative potential over a 4-day period at concentrations of 20, 50, and 100 µM compared to untreated controls.[4] This suggests that at effective concentrations for inhibiting ETV1 function, this compound does not have a significant cytotoxic effect.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).[8][9] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. Always ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
Q4: Which cell viability assay is recommended for use with this compound?
A4: While multiple assays can be used, an ATP-based luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive and recommended option.[10][11][12] This is because ATP levels are a direct indicator of metabolically active cells.[12][13] Colorimetric assays like MTT, XTT, and MTS can also be used, but they are more prone to interference from compounds that affect cellular metabolism or have reducing properties.
Troubleshooting Guides for Cell Viability Assays
This section provides troubleshooting for common issues encountered when performing cell viability assays with this compound.
Colorimetric Assays (MTT, XTT, MTS)
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results or high variability between replicates. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| "Edge effect" due to evaporation in outer wells. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Increase incubation time with the solubilization solvent and ensure thorough mixing. Consider using a stronger solubilization buffer. | |
| Unexpectedly high cell viability at high concentrations of this compound. | This compound may have intrinsic reducing properties that directly reduce the tetrazolium salt to formazan, independent of cellular activity. | Cell-Free Control: Incubate this compound with the assay reagent in cell-free media. A color change indicates direct reduction. If this occurs, consider an alternative assay. |
| Changes in cellular metabolism induced by this compound that do not correlate with cell death. | Corroborate results with an alternative assay that measures a different viability parameter (e.g., ATP levels or membrane integrity). | |
| Low signal or low absorbance values. | Insufficient number of cells. | Optimize the initial cell seeding density for your specific cell line. |
| Suboptimal incubation time with the assay reagent. | Ensure the incubation time is within the recommended range for your specific assay and cell type. | |
| Interference from phenol (B47542) red or serum in the culture medium. | Use phenol red-free medium and consider reducing the serum concentration or using serum-free medium during the assay incubation step.[14] |
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
| Problem | Potential Cause | Suggested Solution |
| Low luminescence signal. | Low cell number or low metabolic activity. | Increase the initial cell seeding density. Ensure cells are in the exponential growth phase. |
| Incomplete cell lysis. | Ensure proper mixing after adding the reagent to facilitate complete cell lysis. An orbital shaker is recommended.[6][8][15] | |
| ATP degradation. | Equilibrate the plate to room temperature before adding the reagent, as temperature can affect enzyme activity.[6][8][15] | |
| High background signal. | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. |
| Luminescence from the multiwell plate itself. | Use opaque-walled plates, preferably white for luminescence assays, to minimize crosstalk and background.[11] | |
| Signal instability. | Delay in reading luminescence after reagent addition. | Read the luminescence within the recommended time window for the specific assay to ensure signal stability.[8][15] |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | Binding Affinity (KD) for ETV1 | 17.1 µM | [3] |
| This compound | Molecular Weight | 314.4 g/mol | [8][9] |
| This compound | Solubility in DMSO | 30 mg/mL | [8][9] |
| This compound | Solubility in DMF | 30 mg/mL | [8][9] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a widely used method for determining cell viability based on the quantification of ATP.[1][8][12][15]
Materials:
-
Cells cultured in opaque-walled multiwell plates (white plates are recommended for luminescence).
-
This compound stock solution.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][8][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8][15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8][15]
-
Measurement: Measure the luminescence using a luminometer.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells cultured in clear 96-well plates.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo® assay, using a clear 96-well plate.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Measurement: Mix thoroughly to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound on the ETV1 signaling pathway.
Caption: General experimental workflow for cell viability assays with this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. islasas.com [islasas.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
BRD32048 Experiments: Technical Support Center
Welcome to the technical support center for BRD32048 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a small molecule inhibitor of the ETV1 transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule belonging to the 1,3,5-triazine (B166579) class that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2][3] Its mechanism of action involves inhibiting the p300-dependent acetylation of ETV1, which leads to the proteasome-dependent degradation of the ETV1 oncoprotein.[4][5][6] This reduction in ETV1 levels modulates its transcriptional activity and can inhibit cancer cell invasion in ETV1-dependent cell lines.[1][7]
Q2: What is the binding affinity of this compound for ETV1?
A2: this compound binds directly to ETV1 with a dissociation constant (KD) of 17.1 µM as determined by surface plasmon resonance (SPR).[5][8]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits good solubility in several organic solvents. The following table summarizes its solubility profile.
| Solvent | Solubility |
| DMSO | 30 mg/mL[9] |
| DMF | 30 mg/mL[9] |
| Ethanol | 2 mg/mL[9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[9] |
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C and is stable for at least four years.[10] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[11] It is advisable to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on ETV1 Levels or Activity
Q: I am not observing the expected decrease in ETV1 protein levels or a reduction in the activity of an ETV1-driven reporter gene after treating my cells with this compound.
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Steps:
-
Confirm Cell Line Dependence on ETV1: The effects of this compound are context-dependent.[1] Ensure that your cell line has a known dependency on ETV1 signaling. The inhibitory effects of this compound on invasion have been observed in cell lines like LNCaP and 501mel, but not in SK-MEL-28 cells.[1]
-
Verify Compound Integrity and Concentration:
-
Check for Solubility Issues in Culture Media: this compound has limited aqueous solubility. Precipitation in your cell culture medium will reduce its effective concentration.
-
Visually inspect the media for any precipitate after adding the compound.
-
When diluting the DMSO stock into your media, ensure the final DMSO concentration is low (ideally <0.5%) to minimize both solvent toxicity and precipitation.[2]
-
Prepare fresh dilutions for each experiment and add the compound to the media with gentle mixing.
-
-
Optimize Treatment Duration: The degradation of ETV1 is a time-dependent process. A 16-hour treatment has been shown to be effective for altering gene expression signatures, while a 24-hour pre-treatment was used to observe reduced ETV1 stability.[1] You may need to perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to find the optimal treatment duration for your specific assay.
-
Assess ETV1 Acetylation Status: this compound's mechanism is dependent on inhibiting p300-mediated acetylation. If p300 activity is low in your cell model, or if ETV1 is not significantly acetylated, the effect of this compound may be diminished.[1] Consider performing an immunoprecipitation assay to check the acetylation status of ETV1 in your cells.
Issue 2: High Background or Off-Target Effects in Assays
Q: I am observing unexpected cellular toxicity or other effects that may not be related to ETV1 inhibition.
A: Off-target effects are a possibility with any small molecule inhibitor. The 1,3,5-triazine core of this compound is found in other inhibitors, including those targeting kinases.[1][12][13]
Troubleshooting Steps:
-
Include Proper Negative Controls:
-
Vehicle Control: Always include a DMSO-only control at the same final concentration used for your this compound treatment.
-
ETV1-Negative Cell Line: Use a cell line that does not express ETV1 or is not dependent on its activity to distinguish between on-target and off-target effects.[6]
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound.
-
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives you the desired on-target effect (e.g., ETV1 degradation) and use this concentration for your experiments to minimize the risk of off-target activity.
-
Rescue Experiment: To confirm that the observed phenotype is due to ETV1 inhibition, you can perform a rescue experiment. Overexpressing a form of ETV1 that is resistant to this compound's effects (e.g., an acetylation-deficient mutant like ETV1(K33R/K116R)) should reverse the phenotype if it is on-target.[1]
-
Validate with a Secondary, Unrelated ETV1 Inhibitor: If possible, use another small molecule inhibitor of ETV1 with a different chemical scaffold to see if it recapitulates the same phenotype.
-
Assess General Cellular Health: At the concentrations used, this compound did not show significant effects on the proliferation of certain cell lines over a 4-day period.[7] However, this can be cell-type dependent. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to general cytotoxicity.
Experimental Protocols
Protocol 1: Western Blot for ETV1 Degradation
This protocol describes how to assess the degradation of ETV1 protein in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ETV1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or DMSO vehicle control for the determined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ETV1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Protocol 2: Immunoprecipitation (IP) for ETV1 Acetylation
This protocol details the immunoprecipitation of ETV1 to assess its acetylation status following this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Anti-ETV1 antibody for IP
-
Protein A/G agarose (B213101) beads
-
IP lysis/wash buffer
-
Anti-acetylated lysine (B10760008) antibody for Western blot
-
Elution buffer
Procedure:
-
Pre-clear Lysate: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the anti-ETV1 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Centrifuge the beads at a low speed and discard the supernatant.
-
Wash the beads three times with ice-cold IP lysis/wash buffer.[1]
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein.
-
Centrifuge and collect the supernatant.
-
-
Western Blot:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane as described in Protocol 1.
-
Probe the membrane with an anti-acetylated lysine antibody.
-
The membrane can be stripped and re-probed with an anti-ETV1 antibody to confirm successful immunoprecipitation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western Blot workflow for ETV1 degradation.
Caption: Immunoprecipitation workflow for ETV1 acetylation.
References
- 1. immunechem.com [immunechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Overexpression of Full-Length ETV1 Transcripts in Clinical Prostate Cancer Due to Gene Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
BRD32048 quality control and purity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control, purity, and experimental use of BRD32048.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable, substituted[1][2][3]triazine derivative that functions as a direct inhibitor of the ETV1 (ETS variant 1) transcription factor.[3][4][5] It binds to ETV1 with a dissociation constant (Kd) of approximately 17.1 μM.[1][4][6][7] The primary mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which leads to a decrease in ETV1 protein stability and promotes its degradation.[3][4][5] This modulation of ETV1 activity has been shown to inhibit the invasion of cancer cells that are reliant on ETV1 signaling.[4][7]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, where it is stable for at least 4 years.[4] Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month, with protection from light.[1][2][6]
3. What is the purity of commercially available this compound?
The purity of this compound from various suppliers is typically high, though it can vary. Reported purity levels include ≥95% by HPLC, ≥98%, and 99.94%.[1][3][4][6] It is crucial to consult the certificate of analysis provided for a specific lot.
4. In what solvents is this compound soluble?
This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.[4][6]
| Solvent | Solubility |
| DMSO | 30 mg/mL (125 mg/mL with ultrasonic treatment) |
| DMF | 30 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[6]
Quality Control and Purity Data
The quality and purity of this compound are assessed using a variety of analytical methods. Below is a summary of typical specifications.
| Parameter | Specification | Analytical Method |
| Purity | ≥95% - 99.94% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | Improper storage: Compound may have degraded due to exposure to light or improper temperatures. | Ensure the compound has been stored at -20°C for the solid form and at -80°C or -20°C for stock solutions, protected from light.[1][2][4][6] |
| Incorrect concentration: Errors in calculating dilutions or weighing the compound. | Verify all calculations and ensure the balance is properly calibrated. Use the provided molarity and dilution calculators if necessary.[1] | |
| Cell line not dependent on ETV1: The targeted biological effect is specific to ETV1-driven phenotypes. | Confirm that your cell model has a dependency on ETV1 for the phenotype being assayed (e.g., invasion).[3][7] PC3 cells, for example, do not rely on ETV1 for invasion and are not affected by this compound in this context.[3] | |
| Precipitation of compound in cell culture media | Low solubility in aqueous solutions: The compound has limited solubility in aqueous media. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO.[6] When diluting into aqueous media, ensure the final concentration of the organic solvent is low and does not affect the cells. A 1:1 mixture of DMSO:PBS (pH 7.2) can be used for intermediate dilutions.[4] |
| Variability in experimental replicates | Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution. | Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.[6] |
| Inconsistent cell treatment times: The effects of this compound on ETV1 stability and transcriptional signatures have been observed after specific incubation periods (e.g., 16-24 hours).[7] | Standardize the incubation time across all experimental replicates. |
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments involving this compound, based on published research.[7]
Surface Plasmon Resonance (SPR) for ETV1 Binding Affinity
This method is used to determine the binding kinetics and affinity (Kd) of this compound to the ETV1 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
BRD32048 Technical Support Center: Long-Term Storage and Handling
This guide provides detailed information and answers to frequently asked questions regarding the long-term storage and handling of BRD32048. Proper storage is critical to ensure the stability and activity of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
For long-term stability, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may recommend storage at 2-8°C for the solid powder, but for extended periods, -20°C is the preferred temperature.
Q2: What is the best way to store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted and frozen to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[2][3][4] For shorter-term storage, -20°C is also an option, with stability for up to 1 month.[2][3][4] It is crucial to protect solutions from light.[2][3]
Q3: Can I store this compound solutions at 4°C?
While some datasheets mention storage of the solid compound at 4°C, it is not recommended for long-term storage of solutions.[2] For reconstituted solutions, freezing at -20°C or -80°C is necessary to maintain stability.
Q4: Does this compound require any special handling precautions?
Yes, this compound should be handled with standard laboratory precautions. It is important to note that when dissolving in DMSO, the solvent is hygroscopic, and newly opened DMSO should be used for best solubility.[2] The compound should also be protected from light, especially when in solution.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound activity in experiments | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for long-term solution storage). If storage conditions were not optimal, consider using a fresh vial of the compound. |
| Precipitate formation in stock solution after thawing | Solution may have been frozen and thawed multiple times, or the solubility limit was exceeded. | Gently warm the solution and vortex to redissolve the precipitate. For future use, ensure the stock solution is aliquoted into smaller volumes to minimize freeze-thaw cycles. Confirm the concentration is within the solubility limits for the chosen solvent (e.g., up to 125 mg/mL in fresh DMSO with ultrasonic assistance).[2] |
| Inconsistent experimental results | Degradation of the compound due to light exposure. | Always store this compound solutions in light-protected tubes (e.g., amber vials) and minimize exposure to light during experimental procedures.[2][3] |
Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Special Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | N/A |
| In Solvent | -80°C | 6 months[2][3][4] | Protect from light[2][3] |
| In Solvent | -20°C | 1 month[2][3][4] | Protect from light[2][3] |
Experimental Protocols
This compound is a direct binder of ETV1 and has been shown to inhibit its transcriptional activity by promoting its degradation.[2][5][6] Key experiments often involve assessing its impact on ETV1 stability and downstream cellular processes.
Methodology for Assessing ETV1 Protein Stability:
-
Cell Culture and Treatment: Plate ETV1-dependent cancer cell lines (e.g., LNCaP, 501mel) and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 50 µM) for a specified pre-treatment period (e.g., 16-24 hours).[5]
-
Inhibition of Protein Synthesis: Add cycloheximide (B1669411) (CHX) to the media to block new protein synthesis.
-
Time Course Collection: Lyse the cells at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Western Blot Analysis: Perform immunoblotting to detect the levels of ETV1 protein at each time point. A reduction in the half-life of ETV1 in this compound-treated cells compared to control cells indicates induced degradation.[5]
This compound Storage Decision Pathway
Caption: Decision workflow for the long-term storage of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETV1 — Koehler Lab [koehlerlab.org]
Validation & Comparative
Validating On-Target Effects of BRD32048: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD32048's performance in validating its on-target effects against the ETV1 transcription factor. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative inhibitors to assist researchers in evaluating this chemical probe.
Introduction to this compound
This compound is a small molecule identified through small-molecule microarray screens that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2] ETV1 is a known oncoprotein implicated in various cancers, including prostate cancer and melanoma. This compound modulates ETV1-mediated transcriptional activity and inhibits the invasion of cancer cells driven by ETV1.[1][2] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which leads to the subsequent degradation of the ETV1 protein.[1][2][3]
Performance Comparison: this compound vs. Alternatives
To validate the on-target effects of this compound, its performance can be compared against other methods of ETV1 inhibition, such as RNA interference (shRNA) and other small molecule inhibitors like YK-4-279.
| Parameter | This compound | YK-4-279 | ETV1 shRNA |
| Target | ETV1 | ETV1, ERG | ETV1 mRNA |
| Mechanism of Action | Direct binding to ETV1, inhibits p300-dependent acetylation, promotes ETV1 degradation.[1][3] | Inhibits ETV1 biological activity, leading to decreased motility and invasion.[4] | Silences ETV1 gene expression. |
| Binding Affinity (Kd) | 17.1 µM (to ETV1)[5] | Not explicitly reported for ETV1. | Not Applicable |
| Effect on ETV1 Transcriptional Activity | Suppresses ETV1-mediated luciferase reporter activity by ~50% in 501mel cells.[1] | Effectively inhibits ETV1-driven transcriptional activity.[6] | Reduces ETV1 mRNA and protein levels.[1] |
| Effect on Cell Invasion | Dose-dependently prevents invasion of ETV1-reliant cancer cells (20-100 µM).[7] | Decreases cell motility and invasion.[6] | Inhibits invasion of ETV1-dependent cancer cell lines.[1] |
| Effect on ETV1 Protein Stability | Markedly reduces the half-life of ETV1 protein in the presence of cycloheximide (B1669411).[1] | Does not significantly reduce ETV1 levels.[6] | Reduces ETV1 protein levels through mRNA degradation.[1] |
Key Experiments for On-Target Validation
Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of ETV1.
Experimental Protocol:
-
Cell Seeding: Seed 501mel melanoma cells in 6-cm Petri dishes.
-
Transfection: Co-transfect the cells with a Renilla luciferase plasmid (for normalization), a reporter construct containing ETV1 binding sites upstream of a luciferase gene, and an ETV1 expression plasmid (ratio of reporter to driver was 2:1).
-
Incubation and Treatment: After 24 hours, reseed the cells in triplicate into 96-well plates at a density of approximately 5,000 cells per well. Incubate for another 24 hours in the presence of 10 µM this compound.
-
Measurement: Measure the luciferase signal using a dual-luciferase reporter assay system according to the manufacturer's protocol. The luminescence is read using a luminometer.[1]
Cell Invasion Assay
This assay assesses the impact of this compound on the invasive potential of ETV1-dependent cancer cells.
Experimental Protocol:
-
Cell Culture: Culture ETV1-dependent cancer cell lines (e.g., LNCaP, 501mel) and ETV1-independent lines (e.g., PC-3) in appropriate media.
-
Assay Setup: Use a collagen-based invasion assay. Coat the upper chamber of a transwell insert with collagen.
-
Cell Seeding: Seed the cells in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 50, and 100 µM).
-
Incubation: Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).
-
Quantification: After incubation, remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of invading cells.[1]
Oligonucleotide Pull-Down Assay
This assay is performed to determine if this compound interferes with the DNA-binding ability of ETV1.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare lysates from HEK 293T or LNCaP cells overexpressing Flag-HA-tagged ETV1.
-
Probe Preparation: Use biotin-labeled double-stranded oligonucleotides containing the ETS binding site.
-
Incubation: Incubate the cell lysates with the biotinylated oligonucleotides in the absence or presence of this compound (up to 100 µM).
-
Pull-Down: Use streptavidin-coated beads to pull down the biotinylated oligonucleotide-protein complexes.
-
Analysis: Elute the bound proteins and analyze the presence of ETV1 by Western blotting using an anti-Flag or anti-HA antibody.[1]
ETV1 Protein Stability Assay (Cycloheximide Chase)
This assay determines the effect of this compound on the half-life of the ETV1 protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture LNCaP or 501mel cells expressing Flag-HA-ETV1. Pre-treat the cells with 50 µM this compound for 16-24 hours.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.
-
Time Course Collection: Collect cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting on the collected lysates to detect the levels of Flag-HA-ETV1 at each time point. Use an antibody against a stable housekeeping protein (e.g., actin or vinculin) as a loading control.
-
Quantification: Quantify the band intensities to determine the rate of ETV1 degradation.[1][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: ETV1 signaling and this compound's mechanism of action.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETV1 — Koehler Lab [koehlerlab.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
BRD32048 vs. ETV1 shRNA Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the oncogenic transcription factor ETV1, the choice between small molecule inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for targeting ETV1: the small molecule inhibitor BRD32048 and short hairpin RNA (shRNA)-mediated knockdown.
This comparison guide synthesizes available experimental data to evaluate the performance, mechanisms, and practical considerations of each approach. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.
Introduction to ETV1 Targeting Strategies
ETV1 (ETS Variant Transcription Factor 1) is a member of the PEA3 subfamily of ETS transcription factors and is implicated as a driver in a variety of cancers, including prostate cancer and melanoma. Its role in promoting cell invasion, proliferation, and survival makes it an attractive therapeutic target.
This compound is a cell-permeable, 1,3,5-triazine-based small molecule that directly binds to the ETV1 protein.[1][2][3] This interaction inhibits the p300-dependent acetylation of ETV1, leading to its proteasomal degradation and subsequent downregulation of ETV1-mediated transcriptional activity.[3][4]
ETV1 shRNA knockdown utilizes the cellular RNA interference (RNAi) machinery to silence the expression of the ETV1 gene. A short hairpin RNA sequence targeting the ETV1 mRNA is introduced into cells, typically via a viral vector, leading to the degradation of the target mRNA and a reduction in ETV1 protein synthesis.
Performance Comparison: this compound vs. ETV1 shRNA
The efficacy of both this compound and ETV1 shRNA in downregulating ETV1 function has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data from comparative studies.
Table 1: ETV1 Targeting Efficiency
| Parameter | This compound | ETV1 shRNA | Reference |
| Target | ETV1 Protein | ETV1 mRNA | [3] |
| Mechanism of Action | Direct binding, inhibition of acetylation, induction of degradation | RNA interference, mRNA degradation | [3][4] |
| Binding Affinity (Kd) | 17.1 µM | Not Applicable | [1][2][3] |
| ETV1 Protein Reduction | Dose-dependent reduction | >75% knockdown observed | [4][5] |
| ETV1 mRNA Reduction | Marginal decrease | Significant decrease | [4] |
Table 2: Functional Outcomes in LNCaP Prostate Cancer Cells
| Functional Outcome | This compound (20 µM) | ETV1 shRNA | Reference |
| Inhibition of Cell Invasion | Dose-dependent inhibition, comparable to shRNA at high concentrations | Significant inhibition | [4] |
| Overlap in Down-regulated Genes | ~76-91% overlap with shRNA-induced signature | - | [4] |
| Overlap in Up-regulated Genes | ~51-58% overlap with shRNA-induced signature | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. The following are representative protocols for key experiments used to compare this compound and ETV1 shRNA.
Cell Culture and Reagents
-
Cell Line: LNCaP (human prostate adenocarcinoma) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentration.
-
Lentiviral shRNA Particles: Commercially available or produced in-house targeting human ETV1. A non-targeting shRNA should be used as a control.
This compound Treatment
-
Seed LNCaP cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for the specified duration (e.g., 16-24 hours) before proceeding with downstream analysis.
Lentiviral ETV1 shRNA Transduction
-
Seed LNCaP cells in culture vessels.
-
On the day of transduction, add the lentiviral particles containing the ETV1 shRNA or a non-targeting control shRNA to the cells at a predetermined multiplicity of infection (MOI). Polybrene (e.g., 8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate the cells with the viral particles for 18-24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate selection agent to the medium 48 hours post-transduction to select for successfully transduced cells.
-
Expand the stable cell lines for subsequent experiments.
Western Blot Analysis for ETV1 Protein Levels
-
After treatment with this compound or establishment of stable shRNA cell lines, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ETV1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR) for ETV1 mRNA Levels
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR master mix, primers specific for ETV1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ETV1 mRNA.
Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed LNCaP cells (previously treated with this compound or stably expressing ETV1 shRNA) in serum-free medium into the upper chamber.
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
Incubate the plate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several microscopic fields to quantify cell invasion.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: ETV1 Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Discussion and Conclusion
Both this compound and ETV1 shRNA have proven to be effective tools for studying the function of ETV1 in cancer cells. The choice between these two methods will depend on the specific experimental goals and context.
This compound offers several advantages:
-
Temporal Control: Its effects are rapid and reversible upon removal, allowing for the study of acute responses to ETV1 inhibition.
-
Dose-Dependence: The level of inhibition can be titrated, which is useful for studying dose-dependent effects.
-
Translational Relevance: As a small molecule, it represents a more direct path towards therapeutic development.
ETV1 shRNA also has distinct benefits:
-
High Specificity and Potency: shRNA can achieve a very high degree of target knockdown, often leading to a more complete loss-of-function phenotype.
-
Stable Inhibition: The generation of stable cell lines allows for long-term studies of ETV1 depletion.
-
Genetic Validation: It provides a genetic validation of the target, which can be less prone to off-target effects sometimes associated with small molecules.
A key finding from comparative studies is the significant overlap in the gene expression signatures induced by both this compound and ETV1 shRNA, suggesting that both methods effectively target the ETV1 signaling pathway.[4] However, it is noteworthy that this compound primarily reduces ETV1 protein levels with a marginal effect on mRNA, whereas shRNA directly targets the mRNA for degradation.[4] This mechanistic difference could be important in the interpretation of experimental results.
References
BRD32048 Rescue Experiment with ETV1 Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the small molecule inhibitor BRD32048 on cancer cell invasion driven by wild-type ETV1 versus an acetylation-resistant ETV1 mutant. The data presented herein is based on findings from experiments investigating this compound as a chemical probe for the oncogenic transcription factor ETV1.
Introduction
ETV1 (ETS Variant Transcription Factor 1) is a member of the ETS family of transcription factors and is implicated as an oncogenic driver in a variety of cancers, including prostate cancer and melanoma.[1] Its transcriptional activity is enhanced by post-translational modifications, notably acetylation by the histone acetyltransferase p300 at lysine (B10760008) residues K33 and K116, which stabilizes the protein.[2] The small molecule this compound has been identified as a direct binder of ETV1.[1][3] It inhibits ETV1's transcriptional activity by preventing its p300-dependent acetylation, leading to ETV1 degradation and a subsequent reduction in cancer cell invasion.[4][5]
To validate that the anti-invasive effects of this compound are specifically mediated through the inhibition of ETV1 acetylation, a rescue experiment was designed. This experiment utilizes an ETV1 mutant (K33R/K116R) in which the key lysine residues for acetylation are replaced with arginine, rendering it resistant to p300-mediated acetylation and, consequently, to the primary mechanism of action of this compound.
Performance Comparison: this compound on Wild-Type vs. Mutant ETV1
The following table summarizes the quantitative data from a cell invasion assay, comparing the effect of this compound on cells expressing wild-type ETV1 versus the acetylation-resistant K33R/K116R ETV1 mutant.
| Treatment Group | ETV1 Variant | This compound Concentration | Normalized Cell Invasion (%) | Key Finding |
| Control | Wild-Type ETV1 | DMSO | 100% | Baseline invasion of ETV1-driven cells. |
| This compound | Wild-Type ETV1 | 50 µM | 45% | This compound significantly inhibits invasion in cells with wild-type ETV1. |
| Control | K33R/K116R Mutant ETV1 | DMSO | 98% | The acetylation-resistant mutant shows comparable baseline invasion to wild-type. |
| This compound | K33R/K116R Mutant ETV1 | 50 µM | 95% | The mutant ETV1 "rescues" the invasive phenotype, showing resistance to this compound. |
Note: The data presented is representative of the findings described in Pop et al., Mol Cancer Ther, 2014. The percentage values are illustrative.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the ETV1 signaling pathway, the mechanism of this compound, and the principle of the rescue experiment with the ETV1 mutant.
Experimental Workflow
The diagram below outlines the workflow for the ETV1 rescue experiment using a transwell invasion assay.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines : LNCaP (prostate cancer) or 501mel (melanoma) cells, which have been documented to be sensitive to this compound, are suitable for this experiment.[4]
-
Culture Conditions : Cells are maintained in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Transfection : Cells are transiently transfected with expression vectors for either Flag-HA-tagged wild-type ETV1 or the Flag-HA-tagged K33R/K116R ETV1 mutant using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Expression of the constructs should be verified by Western blot.
Transwell Invasion Assay
This protocol is adapted from standard Boyden chamber assay procedures.[6]
-
Preparation of Inserts : 24-well plate Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel Basement Membrane Matrix (e.g., Corning) and allowed to solidify at 37°C for at least 30 minutes.
-
Cell Seeding :
-
Post-transfection (e.g., 24 hours), cells are serum-starved for 12-16 hours.
-
Cells are harvested, counted, and resuspended in serum-free media.
-
A suspension of 5 x 10^4 cells is added to the upper chamber of the Matrigel-coated inserts.
-
The lower chamber is filled with media containing 10% FBS as a chemoattractant.
-
-
Treatment :
-
This compound (e.g., at a final concentration of 50 µM) or vehicle control (DMSO) is added to both the upper and lower chambers.
-
-
Incubation : The plate is incubated for 24 to 48 hours at 37°C to allow for cell invasion.
-
Staining and Quantification :
-
After incubation, non-invading cells are removed from the top surface of the insert membrane with a cotton swab.
-
Invading cells on the bottom surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The membrane is washed, and images of multiple random fields are captured using a microscope.
-
The number of invaded cells is counted, and the results are normalized to the vehicle-treated control group for comparison.
-
Alternative and Complementary Approaches
While this guide focuses on the direct comparison between wild-type and mutant ETV1 in the presence of this compound, other compounds have been identified as ETV1 inhibitors, such as YK-4-279, which functions by a different mechanism.[7] A comprehensive evaluation of ETV1-targeted therapies could involve comparing the efficacy of this compound and YK-4-279 on both wild-type and various ETV1 mutants to elucidate different resistance mechanisms. Furthermore, RNA interference (shRNA) against ETV1 serves as a genetic alternative to chemical inhibition and can be used as a benchmark for the maximal effect of ETV1 suppression.[7]
Conclusion
The rescue experiment utilizing the acetylation-resistant ETV1 (K33R/K116R) mutant provides compelling evidence that this compound exerts its anti-invasive effects primarily by inhibiting the p300-dependent acetylation of ETV1.[4] This targeted mechanism highlights the potential of this compound as a specific chemical probe for studying ETV1 biology and as a lead compound for the development of therapeutics against ETV1-driven cancers. The experimental framework detailed in this guide offers a robust method for validating the on-target effects of small molecule inhibitors that target post-translational modifications of transcription factors.
References
- 1. Sumoylation of transcription factor ETV1 modulates its oncogenic potential in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrated Analysis of the ETS Family in Melanoma Reveals a Regulatory Role of ETV7 in the Immune Microenvironment [frontiersin.org]
- 3. ETV1 — Koehler Lab [koehlerlab.org]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 6. A novel small molecule activator of nuclear receptor SHP inhibits HCC cell migration via suppressing Ccl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of High-Throughput Screening Assays for Inhibitors of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ETS Transcription Factor Inhibitors: BRD32048 and YK-4-279
For researchers and drug development professionals targeting ETS family transcription factors in oncology, the choice of a chemical probe or therapeutic lead is critical. This guide provides an objective comparison of two prominent small molecule inhibitors, BRD32048 and YK-4-279, focusing on their mechanisms of action, performance in preclinical models, and the experimental data supporting their use.
At a Glance: Key Differences
| Feature | This compound | YK-4-279 |
| Primary Target(s) | ETV1 | EWS-FLI1, ERG, ETV1, and other ETS family members |
| Mechanism of Action | Direct binding to ETV1, inhibition of p300-dependent acetylation, and subsequent proteasomal degradation of ETV1. | Binds to ETS factors and disrupts their protein-protein interaction with RNA helicase A (RHA). |
| Binding Affinity (KD) | 17.1 µM for ETV1[1][2][3] | Not explicitly reported, but disrupts EWS-FLI1/RHA interaction at low micromolar concentrations.[4] |
| In Vitro Potency (IC50) | ~50% inhibition of luciferase activity at concentrations around 20 µM in 501mel melanoma cells.[1] | 0.5 to 8 µM for anti-proliferative effects in various cancer cell lines.[5][6] |
| Active Form | Racemic mixture studied. | The (S)-enantiomer is the more active form.[4][7] |
Mechanism of Action and Signaling Pathways
This compound acts as a direct inhibitor of the ETV1 transcription factor. Its mechanism involves binding to ETV1, which in turn prevents its acetylation by the histone acetyltransferase p300.[1][2][8][9] This lack of acetylation marks ETV1 for proteasomal degradation, thereby reducing its cellular levels and downstream transcriptional activity.[1][2]
YK-4-279 functions by disrupting the protein-protein interactions of ETS family members, including EWS-FLI1, ERG, and ETV1, with co-activators like RNA helicase A (RHA).[4][5][10][11][12] This interference prevents the proper assembly of the transcriptional machinery, leading to the inhibition of target gene expression and subsequent anti-tumor effects.[5][13]
Quantitative Performance Data
The following tables summarize the reported quantitative data for this compound and YK-4-279 from various studies. Direct comparison should be approached with caution due to differing experimental systems and conditions.
In Vitro Binding and Activity
| Compound | Assay Type | Target | Cell Line | Value | Reference |
| This compound | Surface Plasmon Resonance | ETV1 | - | KD = 17.1 µM | [1][2][3] |
| Luciferase Reporter Assay | ETV1 | 501mel | ~50% inhibition at ~20 µM | [1] | |
| YK-4-279 | Cell Proliferation Assay | EWS-FLI1 | TC32 | IC50 = 900 nM | [5] |
| Cell Proliferation Assay | EWS-FLI1 | Various Ewing Sarcoma lines | IC50 = 0.5 - 2 µM | [5] | |
| Cell Proliferation Assay | - | Non-EWS-FLI1 lines | IC50 > 25 µM | [5] | |
| Cell Proliferation Assay | ETS Factors | Various Lymphoma lines | Median IC50 = 244 - 462 nM | [10] |
In Vivo Efficacy
| Compound | Cancer Model | Animal Model | Dosing | Outcome | Reference |
| This compound | ETV1-dependent invasion | - | 20-100 µM (in vitro invasion assay) | Dose-dependent inhibition of invasion | [1][14] |
| YK-4-279 | Ewing Sarcoma Xenograft | SCID/bg mice | 60 - 75 mg/kg, i.p. | Significant tumor growth reduction | [5] |
| Prostate Cancer Xenograft (ETV1+) | SCID-beige mice | 1.5 mg/dose, i.p. | Reduced tumor growth and metastasis | [11][15] | |
| ABC-DLBCL Xenograft | NOD-Scid mice | 100 mg/kg, twice a day, orally | Significant reduction in tumor growth | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and YK-4-279.
This compound: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the direct binding affinity of this compound to ETV1.
-
Methodology:
-
An anti-FLAG M2 antibody is immobilized on a sensor chip surface.
-
Lysates from cells overexpressing Flag-HA-tagged ETV1 are passed over the chip, allowing the antibody to capture the ETV1 protein.
-
Different concentrations of this compound are then injected over the surface.
-
The association and dissociation of this compound to the captured ETV1 are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the dissociation constant (KD).[1]
-
YK-4-279: Cell Proliferation (IC50) and Apoptosis Assays
-
Objective: To assess the anti-proliferative and apoptosis-inducing effects of YK-4-279 on cancer cells.
-
Cell Proliferation (CCK-8 Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of YK-4-279 (e.g., 0.01 µM to 100 µM) for 72 hours.
-
A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
-
IC50 values are calculated from the dose-response curves.[6]
-
-
Apoptosis (Western Blot for PARP and Caspase 3 Cleavage):
-
Cells are treated with varying concentrations of YK-4-279 for 24 hours.
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with antibodies against PARP and Caspase 3 to detect their cleavage, which are hallmarks of apoptosis.[6]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
General Protocol:
-
Cancer cells (e.g., Ewing sarcoma, prostate cancer, or lymphoma cell lines) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or NOD-Scid).
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control (vehicle) groups.
-
The compound (e.g., YK-4-279 at a specified dose and schedule) or vehicle is administered via intraperitoneal injection or oral gavage.
-
Tumor volume is measured regularly (e.g., weekly) with calipers.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., gene expression or immunohistochemistry).[5][10][15]
-
Summary and Conclusion
This compound and YK-4-279 represent two distinct strategies for targeting oncogenic ETS transcription factors. This compound offers a more targeted approach by inducing the degradation of ETV1, while YK-4-279 has a broader spectrum, inhibiting the function of several ETS family members by disrupting a key protein-protein interaction.
The choice between these two inhibitors will depend on the specific research question and the biological context. For studies focused specifically on the role of ETV1 protein stability, this compound is a suitable tool. For cancers driven by various ETS fusions or overexpression, the broader activity of YK-4-279 may be more advantageous. The availability of a more potent (S)-enantiomer and an oral formulation for YK-4-279 may also be important considerations for in vivo and translational studies.[16]
The experimental data presented here, derived from multiple independent studies, provides a foundation for making an informed decision. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETV1 — Koehler Lab [koehlerlab.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein. | Broad Institute [broadinstitute.org]
- 9. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 14. caymanchem.com [caymanchem.com]
- 15. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD32048: A Comparative Guide to a Novel ETV1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD32048, a small molecule inhibitor of the ETS Variant Transcription Factor 1 (ETV1), with alternative inhibitors. ETV1 is a key transcription factor implicated in the progression of various cancers, making it a critical target for therapeutic development. This document outlines the specificity, mechanism of action, and performance of this compound in comparison to other known ETV1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
This compound distinguishes itself through a novel mechanism of ETV1 inhibition. Unlike traditional inhibitors that may target the DNA-binding domain of a transcription factor, this compound directly binds to the ETV1 protein, leading to a cascade of events that ultimately results in its degradation.[1] Specifically, this compound inhibits the p300-dependent acetylation of ETV1, a crucial post-translational modification for its stability and transcriptional activity.[1][2] This inhibition of acetylation promotes the degradation of ETV1, thereby reducing its cellular levels and downstream oncogenic signaling.[1][2]
In contrast, another notable ETV1 inhibitor, YK-4-279, is believed to function by disrupting essential protein-protein interactions of ETV1 and other ETS family members with co-factors like RNA Helicase A (RHA).[3][4][5] While effective, this mechanism may lead to broader effects due to the conserved nature of these interactions among ETS transcription factors.
Performance and Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a key alternative, YK-4-279, to provide a clear comparison of their performance.
Table 1: Inhibitor Specificity and Binding Affinity
| Compound | Target | Binding Affinity (Kd) | Notes |
| This compound | ETV1 | 17.1 µM[6][7][8] | Directly binds to the ETV1 protein. |
| YK-4-279 | EWS-FLI1, ERG, ETV1 | Not reported for ETV1 | Binds to multiple ETS family transcription factors.[3][5][9] |
Table 2: Cellular Potency and Efficacy
| Compound | Assay | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| This compound | Cell Invasion | ETV1-reliant cancer cells | 20-100 µM (dose-dependent inhibition) | [7] |
| YK-4-279 | Cell Viability | Thyroid cancer cell lines | ~0.7-0.8 µM | [10] |
| YK-4-279 | Cell Viability | Lymphoma cell lines | Median IC50 = 244-462 nmol/L | [9] |
| YK-4-279 | Transcriptional Activity | EWS-FLI1 reporter | IC50 = 0.75 µM ((S)-enantiomer) | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: ETV1 Signaling and this compound Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization of ETV1:
-
Recombinantly express and purify full-length ETV1 protein.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified ETV1 protein over the activated surface to achieve covalent immobilization.
-
Block any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound or other inhibitors in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized ETV1 surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to measure binding.
-
Regenerate the sensor surface between injections using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Luciferase Reporter Assay for Transcriptional Inhibition
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a multi-well plate.
-
Co-transfect the cells with an ETV1 expression vector and a reporter plasmid containing a luciferase gene driven by an ETV1-responsive promoter (e.g., MMP1 promoter).
-
Include a co-transfected control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Inhibitor Treatment:
-
After a suitable incubation period post-transfection (e.g., 24 hours), treat the cells with a range of concentrations of this compound or other inhibitors.
-
Include a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation:
-
Coat the upper surface of a transwell insert (e.g., with an 8 µm pore size membrane) with a layer of Matrigel or another extracellular matrix component to mimic the basement membrane.
-
Allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Resuspend the cells to be tested in a serum-free medium containing the desired concentration of the inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell insert.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
-
Quantification:
-
Count the number of stained, invaded cells in multiple fields of view under a microscope.
-
Compare the number of invaded cells in the inhibitor-treated groups to the vehicle control to determine the percentage of inhibition.
-
Conclusion
This compound represents a promising and specific inhibitor of ETV1 with a distinct mechanism of action that leads to the degradation of the oncoprotein. While direct comparative IC50 values for transcriptional inhibition are still emerging, the available data on its binding affinity and effects on cell invasion highlight its potential as a valuable research tool and a lead compound for the development of targeted cancer therapies. Further studies directly comparing the potency and off-target effects of this compound with other ETV1 inhibitors like YK-4-279 will be crucial in fully elucidating its therapeutic potential.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ETV1 — Koehler Lab [koehlerlab.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations [frontiersin.org]
- 11. oncotarget.com [oncotarget.com]
Validating BRD32048 Activity: A Comparative Guide to Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of downstream validation targets for the ETV1 (ETS Variant Transcription Factor 1) inhibitor, BRD32048. It outlines key experimental readouts, compares its mechanism to the alternative ETV1 inhibitor YK-4-279, and provides detailed protocols for validation experiments.
This compound is a small molecule that directly binds to the ETV1 transcription factor, an oncoprotein implicated in various cancers, including prostate cancer and Ewing's sarcoma.[1][2][3] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 protein.[1][2][4] This leads to a reduction in ETV1-mediated transcriptional activity and a decrease in cancer cell invasion.[1][5]
Comparison of this compound and Alternative ETV1 Inhibitor, YK-4-279
While both this compound and YK-4-279 target ETV1, they do so through different mechanisms, leading to distinct and overlapping downstream effects. YK-4-279 has been shown to inhibit the interaction of EWS-FLI1 with RNA helicase A (RHA) and also demonstrates inhibitory effects on ERG and ETV1.[4][6][7]
| Feature | This compound | YK-4-279 |
| Primary Target | ETV1[1][4][8] | EWS-FLI1, ERG, ETV1[4][7][9] |
| Binding Affinity (ETV1) | KD = 17.1 µM[8] | Direct binding demonstrated[9][10] |
| Mechanism of Action | Inhibits p300-dependent acetylation, leading to ETV1 degradation[1][2][4] | Disrupts protein-protein interactions (e.g., with RHA)[6][11] |
| Effect on ETV1 Protein | Promotes degradation[1][2] | Not reported to directly cause degradation |
| Reported IC50 | Not explicitly reported for cell viability | ~0.9 µM in EWS-FLI1 harboring cells[6] |
Downstream Target Validation: A Quantitative Comparison
Validating the activity of this compound and comparing it to alternatives can be achieved by quantifying several downstream biomarkers. The following table summarizes key validation targets and reported effects.
| Downstream Target | Assay | Expected Effect of this compound | Reported Effect of YK-4-279 |
| ETV1 Protein Level | Western Blot | Decrease[1] | No significant change reported[10] |
| ETV1 Acetylation | Immunoprecipitation followed by Western Blot | Decrease[1][12] | Not reported |
| ETV1 Target Gene Expression | qPCR | Decrease in MMP1, ATAD2, ID2[1][13] | Decrease in MMP7, MMP13, GLYATL2, FKBP10[10] |
| Cell Invasion | Matrigel Invasion Assay | Dose-dependent inhibition in ETV1-reliant cells[12] | Decreased cell motility and invasion[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its validation.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. snapcyte.com [snapcyte.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETV1 — Koehler Lab [koehlerlab.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming ETV1 Degradation: A Comparative Guide to BRD32048
For researchers in oncology and drug development, understanding the mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of BRD32048, a known degrader of the ETV1 transcription factor, with an alternative inhibitor, YK-4-279, which acts through a non-degradative mechanism. Detailed experimental protocols and supporting data are presented to aid researchers in confirming ETV1 degradation in their own studies.
Mechanism of Action: Degradation vs. Inhibition
This compound operates by directly binding to the ETV1 protein.[1][2][3] This binding event interferes with the p300-dependent acetylation of ETV1, a critical post-translational modification that stabilizes the protein.[1][2][3] By inhibiting this acetylation, this compound marks ETV1 for proteasomal degradation, leading to a reduction in total ETV1 protein levels within the cell.[1][3]
In contrast, YK-4-279 also inhibits ETV1 function but through a different mechanism. It has been shown to disrupt the interaction of ETV1 with other proteins necessary for its transcriptional activity. However, studies indicate that YK-4-279 does not cause a significant reduction in ETV1 protein levels, categorizing it as an inhibitor of ETV1 activity rather than a degrader.
Comparative Performance
The following table summarizes the key differences in the performance and mechanism of this compound and YK-4-279 based on available experimental data.
| Feature | This compound | YK-4-279 |
| Mechanism of Action | Induces ETV1 degradation | Inhibits ETV1 transcriptional activity |
| Effect on ETV1 Protein Levels | Significant reduction | No significant change |
| Binding Target | Directly binds to ETV1 | Affects ETV1 protein-protein interactions |
| Reported Effective Concentration | ~50 µM for degradation studies | IC50 varies by cell line (e.g., ~1-5 µM for activity inhibition) |
Experimental Protocols
To confirm ETV1 degradation induced by this compound, a cycloheximide (B1669411) (CHX) chase assay followed by Western blotting is the standard method. CHX is a protein synthesis inhibitor; by treating cells with CHX, one can monitor the degradation rate of a specific protein over time.
Cycloheximide Chase Assay Protocol
1. Cell Culture and Treatment:
- Plate ETV1-expressing cells (e.g., LNCaP or 501mel) at an appropriate density and allow them to adhere overnight.
- Treat the cells with 50 µM this compound or a vehicle control (e.g., DMSO) for 16-24 hours. This pre-treatment allows for the inhibition of ETV1 acetylation and initiation of the degradation process.
2. Cycloheximide Treatment:
- After the pre-treatment period, add cycloheximide to the cell culture medium to a final concentration of 100 µg/mL. This is time point zero (0h).
- Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
3. Cell Lysis and Protein Quantification:
- At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.
4. Western Blotting:
- Denature equal amounts of protein from each time point by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for ETV1 overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities for ETV1 and the loading control at each time point using densitometry software (e.g., ImageJ).
- Normalize the ETV1 band intensity to the corresponding loading control intensity for each time point.
- Plot the normalized ETV1 protein levels against time to visualize the degradation rate. A faster decline in ETV1 levels in this compound-treated cells compared to the vehicle control confirms induced degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced ETV1 degradation and the experimental workflow for its confirmation.
Caption: Mechanism of this compound-induced ETV1 degradation.
Caption: Experimental workflow for confirming ETV1 degradation.
References
A Comparative Guide to Small Molecule ETV1 Inhibitors: BRD32048 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ETV1 (ETS variant 1) is a critical driver of tumorigenesis in a variety of cancers, including prostate cancer, Ewing's sarcoma, and melanoma.[1][2][3] Its role in promoting cell proliferation, invasion, and metastasis has made it a compelling target for therapeutic intervention. However, as a transcription factor lacking a defined enzymatic pocket, ETV1 has been historically considered "undruggable."[1][2] The advent of novel screening technologies has led to the discovery of small molecules capable of directly binding to and inhibiting ETV1 function. This guide provides a comparative overview of a key ETV1 inhibitor, BRD32048, and other emerging small molecules, with a focus on their mechanisms of action, supporting experimental data, and relevant protocols.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of ETV1 have demonstrated distinct mechanisms of action. This compound, a 1,3,5-triazine (B166579) derivative, was identified through small-molecule microarray screens and represents a first-in-class direct binder of ETV1.[1][2] In contrast, another notable inhibitor, YK-4-279, functions by disrupting critical protein-protein interactions essential for ETV1's transcriptional activity.
This compound: The Direct Binder and Degrader
This compound exerts its inhibitory effect through a dual mechanism. It directly binds to the ETV1 protein, as confirmed by surface plasmon resonance (SPR) with a dissociation constant (KD) of 17.1 μM.[4][5][6] This binding event does not interfere with ETV1's ability to bind to DNA.[7] Instead, this compound inhibits the p300-dependent acetylation of ETV1, a post-translational modification crucial for its stability.[1][2][7] By preventing acetylation, this compound promotes the degradation of the ETV1 protein, thereby reducing its cellular levels and downstream transcriptional output.[1][2][7]
YK-4-279: The Protein-Protein Interaction Disruptor
YK-4-279 was initially identified as an inhibitor of the EWS-FLI1 fusion protein in Ewing's sarcoma but was subsequently found to be effective against other ETS family members, including ETV1.[8][9] Its mechanism of action involves the disruption of the interaction between ETV1 and RNA helicase A (RHA), a co-activator required for ETV1-mediated transcription.[8][10] By preventing this crucial protein-protein interaction, YK-4-279 effectively abrogates the transcriptional activity of ETV1 on its target genes.[11][12]
Quantitative Comparison of ETV1 Inhibitors
Direct, head-to-head quantitative comparisons of this compound and other ETV1 inhibitors in the same experimental settings are limited in the publicly available literature. However, data from various studies provide insights into their respective potencies and activities.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) | IC50 | Key In Vitro Effects | Key In Vivo Effects | Reference |
| This compound | ETV1 | Direct binding, inhibits p300-dependent acetylation, promotes degradation | 17.1 μM | Not Reported | Inhibits ETV1-mediated transcriptional activity and invasion of ETV1-driven cancer cells.[1][2][7] | Not Reported | [1][2][4][5][6][7] |
| YK-4-279 | ETV1, ERG, EWS-FLI1 | Disrupts interaction with RNA helicase A (RHA) | Not Reported | ~0.3 μM - 10 μM (in various cancer cell lines) | Decreases motility and invasion of ETV1-positive prostate cancer cells.[11][13][14] | Prevents prostate cancer growth and metastasis in a mouse xenograft model.[11][13] | [8][9][10][11][12][13][14] |
| TK-216 | EWS-FLI1, other ETS factors | Derivative of YK-4-279; disrupts protein-protein interactions | Not Reported | Not specifically for ETV1 | Antitumor activity in lymphoma cell lines.[8] | Antitumor activity in Ewing's sarcoma models.[8] | [8] |
Note: The provided IC50 values for YK-4-279 are from studies on various cancer cell lines and may not be directly comparable to the KD of this compound for ETV1.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, it is essential to visualize the ETV1 signaling pathway and the typical workflow for inhibitor screening and characterization.
Caption: ETV1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for ETV1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize ETV1 inhibitors.
Luciferase Reporter Assay for ETV1 Transcriptional Activity
This assay is used to screen for and quantify the inhibitory effect of small molecules on ETV1-mediated gene transcription.
Principle: A reporter plasmid containing a luciferase gene under the control of an ETV1-responsive promoter is transfected into cells. In the presence of an active ETV1, the luciferase gene is transcribed and translated, leading to the production of light upon the addition of a substrate. Inhibitors of ETV1 will reduce the luciferase signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect the cells with an ETV1 expression plasmid and the luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., this compound, YK-4-279) or vehicle control.
-
-
Lysis and Luminescence Reading:
-
After a 24-48 hour incubation period, lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for normalization.
-
-
Data Analysis:
In Vitro Invasion Assay (Matrigel Transwell Assay)
This assay assesses the ability of a small molecule to inhibit cancer cell invasion through a basement membrane extract.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a reconstituted basement membrane. The lower chamber contains a chemoattractant (e.g., serum). Invasive cells degrade the Matrigel and migrate through the pores of the insert towards the chemoattractant. The number of invaded cells is then quantified.
Protocol Outline:
-
Preparation of Transwell Inserts:
-
Cell Seeding and Treatment:
-
Resuspend cancer cells in serum-free medium containing the test compound or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Quantification of Invasion:
-
Remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.[3]
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis:
Conclusion
The development of small molecule inhibitors targeting the ETV1 transcription factor, such as this compound and YK-4-279, represents a significant advancement in the pursuit of therapies for ETV1-driven cancers. While this compound offers a novel mechanism of direct binding and induced degradation, YK-4-279 provides an alternative strategy of disrupting essential protein-protein interactions. The experimental data, though not always directly comparable, underscores the potential of both approaches. The continued exploration of these and other ETV1 inhibitors, guided by robust experimental protocols, will be crucial in translating these promising preclinical findings into effective clinical treatments.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. snapcyte.com [snapcyte.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 14-3-3 Proteins Modulate the ETS Transcription Factor ETV1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations [frontiersin.org]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. assaygenie.com [assaygenie.com]
Genetic Validation of BRD32048's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD32048, a small molecule inhibitor of the ETV1 transcription factor, with genetic knockdown methods and an alternative small molecule inhibitor, YK-4-279. The experimental data presented herein supports the genetic validation of this compound's mechanism of action and offers a comparative analysis of its performance.
Introduction to this compound and ETV1 Inhibition
The E26 transformation-specific (ETS) variant 1 (ETV1) transcription factor is a known oncoprotein implicated in the progression of various cancers, including prostate cancer and Ewing's sarcoma.[1][2] Its role in driving tumorigenesis has made it a compelling target for therapeutic intervention. This compound is a small molecule identified through high-throughput screening that directly binds to ETV1.[2][3] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, leading to the proteasomal degradation of the ETV1 protein.[2][4] This guide delves into the genetic validation of this mechanism by comparing the effects of this compound to genetic knockdown of ETV1 and the alternative inhibitor YK-4-279.
Comparative Analysis of ETV1 Inhibitors
The following tables summarize the key characteristics and performance of this compound in comparison to shRNA-mediated knockdown of ETV1 and the small molecule inhibitor YK-4-279.
Table 1: Mechanism of Action and Binding Affinity
| Feature | This compound | shRNA (ETV1) | YK-4-279 |
| Mechanism | Direct binding to ETV1, inhibition of p300-dependent acetylation, leading to ETV1 degradation.[2][4] | Post-transcriptional gene silencing by targeting ETV1 mRNA for degradation. | Binds to ETV1 and disrupts its interaction with co-activators like DHX9 and RNA Helicase A (RHA).[1][5] |
| Target | ETV1 protein.[2] | ETV1 mRNA. | ETV1 protein-protein interactions.[1] |
| Binding Affinity (KD) | 17.1 µM[4] | Not Applicable | 17.4 µM[1] |
Table 2: Effect on ETV1 Target Gene Expression
| Gene | This compound (20 µM) | shRNA (ETV1) | YK-4-279 (1 µM) |
| MMP7 | Comparable reduction to shETV1[2] | Significant downregulation[2] | Decreased expression[6] |
| MMP13 | Not Reported | Not Reported | Decreased expression[6] |
| GLYATL2 | Not Reported | Not Reported | Decreased expression[6] |
| FKBP10 | Not Reported | Not Reported | Decreased expression[6] |
| General Signature | Significant overlap with shETV1 signature (~76-91% of downregulated genes)[2] | Defines the ETV1-dependent transcriptional signature[2] | Downregulation of ETV1 target genes[1] |
Table 3: Functional Effects on Cancer Cells
| Assay | This compound | shRNA (ETV1) | YK-4-279 |
| Cell Invasion | Dose-dependent inhibition in ETV1-dependent cells.[2] | Inhibition of invasion.[2] | Reduced motility and invasion.[1] |
| Cell Viability (IC50) | Not explicitly reported for viability, but inhibits invasion at 20-100 µM.[2] | Not Applicable | LNCaP cells: 2.75 µM (72h); VCaP cells: 9.55 µM (72h).[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for genetic validation.
References
- 1. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETV1 — Koehler Lab [koehlerlab.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ETV1 Inhibitors: BRD32048 and YK-4-279
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and pharmacological profiles of the ETV1 inhibitor BRD32048 and its alternative, YK-4-279.
This guide provides a detailed comparison of two small molecule inhibitors targeting the E26 transformation-specific (ETS) transcription factor family member, ETV1. This compound is a direct binder of ETV1, while YK-4-279, initially identified as an inhibitor of the EWS-FLI1 fusion protein, has also demonstrated activity against ETV1. This document summarizes their mechanisms of action, cross-reactivity profiles based on available data, and detailed experimental protocols for key assays.
Executive Summary
This compound and YK-4-279 represent two distinct chemical scaffolds and mechanisms for inhibiting the oncogenic transcription factor ETV1. This compound directly binds to ETV1, leading to the inhibition of its p300-dependent acetylation and subsequent degradation.[1][2] YK-4-279, on the other hand, is understood to disrupt the interaction between ETS family proteins and RNA helicase A (RHA).[3][4] While both compounds show promise in targeting ETV1-driven cancers, their selectivity and off-target effects are crucial considerations for their application as research tools and potential therapeutics.
This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action
This compound: Direct ETV1 Binder and Acetylation Inhibitor
This compound was identified through small-molecule microarray screens as a direct binder of the ETV1 protein.[1][5] Its mechanism of action involves a multi-step process that ultimately leads to the degradation of ETV1.[1][2]
-
Direct Binding: this compound binds directly to the ETV1 protein with a dissociation constant (Kd) of approximately 17.1 µM, as determined by surface plasmon resonance (SPR).[1]
-
Inhibition of Acetylation: The binding of this compound to ETV1 specifically inhibits its acetylation by the histone acetyltransferase p300. It does not, however, affect acetylation by P/CAF.[1]
-
Promotion of Degradation: By inhibiting p300-dependent acetylation, a key post-translational modification for ETV1 stability, this compound promotes the degradation of the ETV1 protein.[1][2]
YK-4-279: Disruptor of Protein-Protein Interactions
YK-4-279 was initially developed as an inhibitor of the EWS-FLI1 fusion protein, which is characteristic of Ewing sarcoma.[3] Its mechanism involves the disruption of a critical protein-protein interaction.[3] YK-4-279 has also been shown to inhibit the biological activity of other ETS family members, including ETV1, in fusion-positive prostate cancer cells.[3][6]
-
Disruption of EWS-FLI1/RHA Interaction: YK-4-279 blocks the interaction between EWS-FLI1 and RNA Helicase A (RHA), a necessary cofactor for the oncogenic activity of the fusion protein.[3]
-
Activity against other ETS Factors: The activity of YK-4-279 extends to other ETS transcription factors, suggesting a broader mechanism of action that may involve the disruption of similar protein complexes.[4]
Cross-Reactivity and Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. While comprehensive, quantitative cross-reactivity data for this compound against a broad panel of proteins is not publicly available, the initial report states its selectivity against over 100 other proteins, including other transcription factors.[7] For YK-4-279, more detailed studies on its enantiomers and effects on various cell lines provide insights into its specificity.
| Feature | This compound | YK-4-279 |
| Primary Target | ETV1 | EWS-FLI1, ETV1, and other ETS family members |
| Binding Affinity (Kd) | ~17.1 µM for ETV1 | Not reported for ETV1, but disrupts EWS-FLI1/RHA interaction |
| Selectivity Panel Data | Stated to be selective against >100 proteins, but quantitative data is not publicly available.[7] | The (S)-enantiomer is the active form. Shows differential cytotoxicity between ETS-fusion positive and negative cell lines.[8] |
| Off-Target Liabilities | Not extensively documented in publicly available literature. | May have off-target effects, as suggested by activity in non-ETS driven cell lines at higher concentrations.[8] |
Note: The lack of publicly available, quantitative cross-reactivity data for this compound is a significant limitation for a direct and comprehensive comparison of its selectivity profile with that of YK-4-279.
Experimental Data Comparison
| Assay | This compound | YK-4-279 |
| ETV1 Transcriptional Activity (Reporter Assay) | Suppresses MMP1 promoter-driven luciferase activity by ~50% at 10 µM in 501mel cells.[7] | Inhibits EWS-FLI1 transcriptional activity with an IC50 of 0.96 µM (racemic) and 0.75 µM ((S)-enantiomer).[8] |
| Cellular Invasion | Dose-dependently inhibits invasion of ETV1-reliant cancer cells (20-100 µM).[5] | Decreases motility and invasion in fusion-positive prostate cancer cells.[3][6] |
| Cell Viability (IC50) | No significant effect on proliferation of sensitive cell lines at concentrations that inhibit invasion.[1] | IC50 values range from 0.33 to 1.83 µM in EWS-FLI1 positive cell lines. In non-ESFT cell lines, average IC50 is 8.88 µM.[8] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound Binding to ETV1
This protocol is based on the methodology described in the initial characterization of this compound.[1]
Objective: To determine the binding affinity of this compound to purified ETV1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Anti-FLAG M2 antibody
-
Purified FLAG-tagged ETV1 protein
-
This compound compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of Anti-FLAG Antibody: Covalently immobilize the anti-FLAG M2 antibody onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Capture of ETV1: Inject the purified FLAG-tagged ETV1 protein over the antibody-immobilized surface to allow for its capture.
-
Binding Analysis: Inject a series of concentrations of this compound (e.g., 0-100 µM) in running buffer over the captured ETV1 surface.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the captured ETV1 and bound this compound.
ETV1 Luciferase Reporter Assay
This protocol is a general method to assess the effect of compounds on ETV1-mediated transcriptional activity.
Objective: To measure the inhibition of ETV1-dependent gene expression by this compound or YK-4-279.
Materials:
-
Cancer cell line with known ETV1 activity (e.g., 501mel)
-
Luciferase reporter plasmid containing an ETV1-responsive promoter (e.g., MMP1 promoter)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound or YK-4-279
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ETV1-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound or YK-4-279) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
In Vitro p300 Histone Acetyltransferase (HAT) Assay with ETV1 and this compound
This protocol is designed to specifically measure the inhibitory effect of this compound on the p300-mediated acetylation of ETV1.
Objective: To determine if this compound inhibits the enzymatic activity of p300 towards ETV1.
Materials:
-
Recombinant p300 HAT domain
-
Recombinant ETV1 protein
-
[3H]-Acetyl-CoA
-
This compound
-
HAT assay buffer
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, recombinant p300, and recombinant ETV1.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the reaction mixtures. Pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiate Reaction: Start the reaction by adding [3H]-Acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., acetic acid).
-
Measure Acetylation: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [3H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of p300 inhibition at each concentration of this compound relative to the vehicle control.
Conclusion
This compound and YK-4-279 are valuable tool compounds for studying the function of the ETV1 transcription factor. This compound offers a specific, direct mechanism of ETV1 inhibition through binding and subsequent degradation, while YK-4-279 provides a means to disrupt the protein-protein interactions of a broader range of ETS family members. The choice between these inhibitors will depend on the specific research question. For studies focused specifically on the consequences of direct ETV1 inhibition and degradation, this compound is a suitable choice. For broader studies on the role of ETS factor protein complexes, YK-4-279 may be more appropriate. A significant gap in the publicly available data for this compound is a comprehensive, quantitative cross-reactivity profile. Further studies to elucidate the full off-target profiles of both compounds are warranted to fully understand their utility and potential liabilities as chemical probes.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETV1 — Koehler Lab [koehlerlab.org]
- 3. selleckchem.com [selleckchem.com]
- 4. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to ETV1 Inhibitors: BRD32048 vs. Known Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ETV1 (ETS Variant Transcription Factor 1) is a critical driver of tumorigenesis in a variety of cancers, including prostate cancer, Ewing's sarcoma, and gastrointestinal stromal tumors (GIST).[1][2] Its role in promoting cell proliferation, invasion, and survival has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of BRD32048, a small molecule ETV1 inhibitor, against other known inhibitors, with a focus on supporting experimental data and detailed methodologies.
Overview of ETV1 Inhibition
ETV1, a member of the ETS family of transcription factors, is often dysregulated in cancer through chromosomal translocations or gene amplification.[1][2] It functions downstream of signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[1] The discovery of small molecules that can directly bind to and inhibit transcription factors like ETV1, which are traditionally considered "undruggable," has opened new avenues for targeted cancer therapy.[1]
Comparative Analysis of ETV1 Inhibitors
This section provides a head-to-head comparison of this compound and another well-characterized ETV1 inhibitor, YK-4-279.
Mechanism of Action
This compound is a 1,3,5-triazine (B166579) derivative that directly binds to ETV1.[1][3] Its primary mechanism of action involves the inhibition of p300-dependent acetylation of ETV1.[1] This post-translational modification is crucial for ETV1 stability and transcriptional activity. By preventing acetylation, this compound promotes the degradation of the ETV1 protein, thereby reducing its oncogenic activity.[1][3]
YK-4-279 is another small molecule inhibitor that has been shown to suppress ETV1-mediated transcriptional activity.[4] While it is known to bind directly to ETS family members, its precise mechanism of ETV1 inhibition may involve the disruption of protein-protein interactions necessary for its function, such as the interaction between EWS-FLI1 (a fusion protein involving an ETS factor) and RNA helicase A (RHA).[5][6][7]
Quantitative Performance Data
Direct comparison of the potency of this compound and YK-4-279 is nuanced due to the different types of quantitative data available in the literature.
| Inhibitor | Metric | Value | Cell Line/System | Notes |
| This compound | Binding Affinity (KD) | 17.1 µM | In vitro (Surface Plasmon Resonance) | Measures direct binding to the ETV1 protein.[3][8] |
| Functional Concentration | 20 µM | LNCaP (prostate cancer) | Concentration used to observe modulation of the ETV1 transcriptional signature.[1] | |
| Functional Concentration | 20-100 µM | ETV1-reliant cancer cells | Dose-dependent prevention of cell invasion.[8] | |
| YK-4-279 | Cytotoxicity (IC50) | 0.218 - 2.796 µM | Neuroblastoma cell lines | Measures the concentration required to inhibit cell viability by 50%. |
| Transcriptional Inhibition | 1 µM | LNCaP-luc-M6 (prostate cancer) | Concentration shown to significantly reduce mRNA levels of ETV1 target genes.[4] |
Note: The KD value for this compound indicates its binding affinity to the ETV1 protein in a cell-free system, while the IC50 values for YK-4-279 reflect its potency in inhibiting cellular processes in different cancer cell lines. A direct comparison of these values should be made with caution.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the ETV1 signaling pathway and a typical experimental workflow for evaluating ETV1 inhibitors.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETV1 — Koehler Lab [koehlerlab.org]
- 4. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model | PLOS One [journals.plos.org]
- 5. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal and Handling of BRD32048: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the management of BRD32048, a substituted[1][2][3]triazine derivative that acts as an inhibitor of the ETV1 transcription factor.[4] Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is supplied as a crystalline solid and should be handled with care.[5] While some suppliers may not classify it as a hazardous substance under specific regulations, it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available. The following precautions should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste materials. This process is designed to be straightforward and directly applicable to a laboratory setting.
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, weighing papers, and contaminated gloves or wipes, in a dedicated and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the compound.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value |
| Molecular Weight | 314.4 g/mol |
| Formulation | A crystalline solid |
| Solubility | - DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~2 mg/mL- 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL |
| Binding Affinity (Kd) | 17.1 µM for direct binding to ETV1 in vitro[4][6][7][8][9] |
| Effective Concentration | 20-100 µM can dose-dependently prevent the invasion of ETV1-reliant cancer cells in in vitro models.[4] |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months and at -80°C for up to 6 months.[6][10] It is recommended to protect from light.[6] Aqueous solutions are not recommended for storage for more than one day.[5] |
Experimental Protocols
This compound has been utilized to study the role of ETV1 in cancer cell invasion.[4][8][10] Below is a detailed methodology for a collagen-based cell invasion assay, a key experiment for evaluating the efficacy of compounds like this compound.
Collagen-Based Cancer Cell Invasion Assay
This protocol describes how to assess the invasive potential of cancer cells through a collagen matrix in the presence or absence of an inhibitor such as this compound.
Materials:
-
24-well cell culture plate with cell culture inserts (e.g., Boyden chambers)
-
Collagen I, rat tail
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., an ETV1-dependent line)
-
Phosphate-Buffered Saline (PBS)
-
Cell stain solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Preparation of Collagen Gel:
-
On ice, prepare a neutralized collagen I solution according to the manufacturer's instructions. This typically involves mixing collagen I with 10x PBS and neutralizing with NaOH to a final concentration of 1-3 mg/mL.
-
-
Coating of Inserts:
-
Add 100 µL of the prepared collagen solution to the upper chamber of each cell culture insert.
-
Incubate at 37°C for 1-2 hours to allow the collagen to polymerize.
-
-
Cell Seeding:
-
While the collagen is polymerizing, harvest and resuspend the cancer cells in serum-free medium to a concentration of 0.5-1.0 x 106 cells/mL.
-
Prepare cell suspensions with the desired concentrations of this compound (e.g., 0, 20, 50, 100 µM) and a vehicle control (DMSO).
-
Once the collagen has polymerized, add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Initiation of Invasion:
-
To the lower chamber of each well, add 500 µL of cell culture medium containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Removal of Non-Invasive Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape away the non-invasive cells from the top surface of the collagen gel.
-
-
Staining of Invasive Cells:
-
Transfer the inserts to a new 24-well plate containing 400 µL of cell stain solution in each well.
-
Incubate for 20 minutes at room temperature.
-
Rinse the inserts by dipping them in a beaker of water.
-
-
Quantification:
-
Allow the inserts to air dry.
-
The invasive cells on the underside of the membrane can be counted under a microscope.
-
Alternatively, the stain can be extracted with a destaining solution, and the absorbance can be measured using a plate reader to quantify the number of invasive cells.
-
Visualizing Molecular and Procedural Logic
To further clarify the context of this compound's use and disposal, the following diagrams illustrate the relevant signaling pathway and a logical workflow for its handling.
Caption: Mechanism of action for this compound in the ETV1 signaling pathway.
Caption: Workflow for the handling and disposal of this compound.
References
- 1. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Etv1/Er81 transcription factor coordinates myelination-related genes to regulate Schwann cell differentiation and myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24-Well Cell Invasion Assays, Collagen I [cellbiolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETV1 — Koehler Lab [koehlerlab.org]
- 10. ETV1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Safety Profile of BRD32048: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of the research chemical BRD32048.
When handling this compound, a small molecule inhibitor of the ETV1 transcription factor, it is crucial to adhere to rigorous safety protocols. While some suppliers classify the compound as non-hazardous under the Globally Harmonized System (GHS), a comprehensive understanding of its properties is still developing. Therefore, treating this compound with a high degree of caution, as one would with any research chemical with incompletely characterized hazards, is paramount.
Personal Protective Equipment (PPE): A Proactive Approach
Given the limited specific safety data available for this compound, a conservative approach to personal protective equipment is recommended. The following table outlines the minimum PPE that should be worn when handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Due to the absence of specific glove resistance data, it is advisable to change gloves frequently and immediately if contamination is suspected. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A properly fitted respirator may be necessary if there is a risk of generating aerosols or dust, or if working with larger quantities. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational and Disposal Plans: Ensuring a Safe Workflow
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Storage and Handling
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1] When preparing solutions, it is important to note its solubility in various solvents.[1]
Stock Solution Preparation Workflow:
Caption: Workflow for preparing stock solutions of this compound.
Spill Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean-up: Carefully sweep or wipe up the contained material. Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and spill clean-up materials, should be disposed of as chemical waste. Follow your institution's specific procedures for chemical waste disposal. Do not dispose of this compound down the drain.[2]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Emergency Response Workflow:
Caption: Step-by-step guide for responding to an exposure incident.
While some sources indicate that this compound is not a hazardous substance, the conflicting information and the nature of research chemicals warrant a cautious and proactive approach to safety. By implementing these essential safety and logistical measures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
